(S)-(-)-2-Acetoxysuccinic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3S)-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59025-03-5 | |
| Record name | (-)-O-Acetyl-L-malic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
O-acetyl-L-malic anhydride chemical structure and molecular weight
An In-depth Technical Guide to O-acetyl-L-malic anhydride
This guide provides a comprehensive overview of O-acetyl-L-malic anhydride, a chiral building block with significant applications in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, molecular properties, synthesis, and key applications, grounded in authoritative scientific data.
Introduction to O-acetyl-L-malic anhydride
O-acetyl-L-malic anhydride, also known by its systematic name (S)-(-)-2-Acetoxysuccinic anhydride, is a derivative of L-malic acid.[1] It belongs to the class of cyclic carboxylic anhydrides and is characterized by the presence of an acetylated hydroxyl group. This modification imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of complex, enantiomerically pure substances crucial for drug efficacy.[2] The presence of both an anhydride and an ester functional group within a chiral framework allows for a range of chemical transformations.[1]
Chemical Structure and Molecular Properties
The core of O-acetyl-L-malic anhydride is a five-membered dihydro-2,5-furandione ring.[1] The chirality of the parent L-malic acid is retained, resulting in the (S)-enantiomer.[1] An acetoxy group is attached to the chiral carbon at the 3-position of this ring system.[1]
Chemical Structure
The chemical structure of O-acetyl-L-malic anhydride is depicted below.
Caption: Chemical structure of O-acetyl-L-malic anhydride.
Molecular Formula and Weight
The molecular properties of O-acetyl-L-malic anhydride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₅ | [1] |
| Molecular Weight | 158.11 g/mol | [1][3] |
| CAS Number | 59025-03-5 | [1][3] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 54-58 °C | [1] |
Note: The corresponding (R)-(+)-enantiomer, O-acetyl-D-malic anhydride, has the CAS number 79814-40-7.
Synthesis and Reactivity
O-acetyl-L-malic anhydride is typically synthesized from L-malic acid. The process involves two key transformations: the formation of the cyclic anhydride from the two carboxylic acid groups and the acetylation of the hydroxyl group. These steps can be achieved through various synthetic routes, often involving dehydrating agents and acetylating agents.
General Synthesis Workflow
A plausible synthetic pathway involves the reaction of L-malic acid with a dehydrating agent, such as acetic anhydride, which can also serve as the acetylating agent.
Caption: Generalized workflow for the synthesis of O-acetyl-L-malic anhydride.
Reactivity
The reactivity of O-acetyl-L-malic anhydride is governed by the electrophilic nature of the anhydride and ester carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions.
-
Reaction with Alcohols: Forms the corresponding monoester of acetylated malic acid.
-
Reaction with Amines: Yields the corresponding amide derivatives.
-
Hydrolysis: In the presence of water, the anhydride ring can open to form O-acetyl-L-malic acid.
This reactivity makes it a versatile tool for introducing the acetylated malic acid moiety into other molecules, a strategy often employed in the synthesis of prodrugs and other bioactive compounds.
Applications in Research and Drug Development
O-acetyl-L-malic anhydride is a key intermediate in various organic synthesis and pharmaceutical applications.[2] Its chiral nature is particularly valuable for the stereoselective synthesis of complex molecules.
Chiral Building Block
As a chiral building block, it facilitates the creation of enantiomerically pure compounds, which is critical for drug efficacy and reducing off-target effects.[2] Many modern pharmaceuticals are single enantiomers, and starting materials like O-acetyl-L-malic anhydride are essential for their efficient synthesis.
Drug Development and Medicinal Chemistry
In medicinal chemistry, this compound is employed in the preparation of complex natural products and pharmaceuticals.[2] Its ability to participate in acylation reactions makes it valuable for modifying biomolecules to understand enzyme mechanisms and metabolic pathways.[2] The anhydride functionality allows for the conjugation of drugs to polymer backbones, a strategy used in drug delivery systems to improve solubility, stability, and pharmacokinetic profiles.[5]
Polymer Chemistry
O-acetyl-L-malic anhydride also finds applications in polymer chemistry, particularly in the development of biodegradable polymers.[2] These materials are of interest for environmentally friendly packaging and biomedical applications such as sutures and drug-eluting stents.[2]
Experimental Protocols
While specific, detailed protocols for the synthesis of O-acetyl-L-malic anhydride are proprietary or found in specialized literature, a general procedure can be outlined based on the synthesis of similar anhydrides, such as succinic anhydride.[6]
Caution: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Synthesis of Succinic Anhydride from Succinic Acid (Illustrative Protocol)
This protocol illustrates a common method for anhydride formation which can be conceptually applied to malic acid derivatives.
-
Reactants: Place succinic acid and a dehydrating agent (e.g., acetyl chloride or phosphorus oxychloride) in a round-bottomed flask fitted with a reflux condenser and a gas trap.[6]
-
Reaction: Gently reflux the mixture on a steam bath until the succinic acid completely dissolves.[6]
-
Crystallization: Allow the solution to cool to room temperature and then chill in an ice bath to induce crystallization of the anhydride.[6]
-
Isolation: Collect the crystals by vacuum filtration on a Büchner funnel.
-
Washing: Wash the crystals with a suitable solvent, such as ether, to remove impurities.[6]
-
Drying: Dry the purified product in a vacuum desiccator.
Safety Information
O-acetyl-L-malic anhydride is classified as an irritant.[1] It can cause skin and serious eye irritation, as well as respiratory tract irritation.[1][4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
O-acetyl-L-malic anhydride is a highly valuable and versatile chiral reagent in modern organic and medicinal chemistry. Its unique combination of a reactive anhydride and a chiral acetylated center provides a powerful tool for the stereoselective synthesis of a wide range of complex molecules. For researchers and professionals in drug development, a thorough understanding of its properties and reactivity is key to leveraging its potential in the creation of novel therapeutics and advanced materials.
References
-
Rosachem. (S)-(−)-2-Acetoxysuccinic anhydride. [Link]
-
Research Scientific. (S)-(-)-2-ACETOXYSUCCINIC ANHYDRIDE. [Link]
-
NIST WebBook. Succinic anhydride. [Link]
-
Organic Syntheses. Succinic anhydride. [Link]
-
Revue Roumaine de Chimie. BIOMEDICAL APPLICATIONS OF MALEIC ANHYDRIDE COPOLYMERS. [Link]
-
CP Lab Safety. (-)-O-Acetyl-L-malic Anhydride, min 97% (T), 100 grams. [Link]
Sources
- 1. (S)-(-)-2-Acetoxysuccinic anhydride 98 59025-03-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Rosachem - Products [rosachem.com]
- 4. (-)-O-Acetyl-L-malic Anhydride | 59025-03-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Organic Syntheses Procedure [orgsyn.org]
(S)-3-Acetoxy-dihydro-2,5-furandione synonyms and nomenclature
Nomenclature, Synthesis, and Validation in Chiral Drug Development[1]
Executive Summary
(S)-3-Acetoxy-dihydro-2,5-furandione (CAS: 59025-03-5) serves as a critical chiral synthon in the synthesis of biodegradable polyesters and complex pharmaceutical intermediates.[1] Often referred to by its source-based name, O-Acetyl-L-malic anhydride , this compound bridges the gap between bio-based feedstocks (L-malic acid) and advanced therapeutic delivery systems (Poly(malic acid) derivatives).[1]
This guide provides a rigorous technical analysis of its nomenclature logic, synthesis protocols, and structural validation, designed for researchers requiring high-fidelity data for regulatory and experimental applications.
Nomenclature & Chemical Identity
Accurate nomenclature is the first line of defense against patent infringement and regulatory rejection. For (S)-3-Acetoxy-dihydro-2,5-furandione, the naming convention is derived from the heterocyclic core rather than the acid precursor.[1]
2.1 Systematic Decomposition[1]
-
Parent Heterocycle: Furan (5-membered ring with oxygen).
-
Saturation: "Dihydro" indicates saturation at the 3,4-positions (removing the double bond of maleic anhydride).
-
Oxidation: "2,5-dione" denotes carbonyl groups at positions 2 and 5 (cyclic anhydride).
-
Substituent: "3-Acetoxy" places the acetyl ester group at the chiral center.[1]
-
Stereochemistry: "(S)" designates the absolute configuration, derived from natural L-malic acid.
2.2 Synonym Concordance Table
| Naming Convention | Name | Context |
| IUPAC (Preferred) | (S)-3-(Acetyloxy)dihydro-2,5-furandione | Regulatory / Patent Filings |
| Source-Based | O-Acetyl-L-malic anhydride | Synthetic Chemistry / Polymer Science |
| Common/Trivial | (S)-Acetoxysuccinic anhydride | Laboratory Shorthand |
| CAS Name | 2,5-Furandione, 3-(acetyloxy)dihydro-, (3S)- | Database Indexing |
2.3 Visual Nomenclature Logic
The following diagram illustrates the hierarchical derivation of the systematic name from the core structure.
Figure 1: Structural derivation logic for systematic nomenclature.[1]
Synthesis & Experimental Protocols
Note: The following protocol describes the conversion of L-malic acid to the anhydride. This process requires strict moisture control to prevent hydrolysis.
3.1 Reaction Mechanism
The synthesis involves the dual activation of L-malic acid using acetyl chloride. The reaction proceeds via:
-
O-Acylation: Acetylation of the C2-hydroxyl group.[1]
-
Cyclodehydration: Formation of the anhydride ring with elimination of acetic acid/HCl.
3.2 Step-by-Step Protocol
Reagents:
-
L-Malic Acid (1.0 eq)[1]
-
Acetyl Chloride (excess, ~3-4 eq) or Acetic Anhydride (with acid catalyst)[1]
-
Solvent: Dichloromethane (DCM) or neat (if using Acetyl Chloride)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube.
-
Addition: Charge the flask with L-Malic acid (solid). Add Acetyl Chloride dropwise under nitrogen atmosphere.
-
Reflux: Heat the mixture to 50-55°C. The solid malic acid will dissolve as the reaction proceeds, evolving HCl gas (scrubbing required).
-
Completion: Stir for 2-4 hours until gas evolution ceases and a clear solution is obtained.
-
Isolation: Remove excess acetyl chloride via rotary evaporation under reduced pressure.
-
Purification: The crude residue is often a viscous oil or low-melting solid. Recrystallize from dry chloroform/hexane or ethyl acetate/hexane to yield white crystals.
Critical Control Point: Temperature must not exceed 60°C to prevent racemization of the (S)-center.
3.3 Synthesis Pathway Diagram[1]
Figure 2: Synthetic route from L-Malic acid to the target anhydride.[1]
Structural Validation & Quality Control (QC)
Trustworthiness in chemical supply depends on rigorous characterization. The following parameters define a high-purity standard.
4.1 Physical Properties Table
| Property | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 53 – 58 °C | Capillary Method |
| Optical Rotation | Polarimetry | |
| Solubility | Soluble in CHCl | Solubility Test |
4.2 Spectroscopic Validation (Self-Validating Logic)
To confirm identity without a reference standard, look for these diagnostic signals:
-
1H-NMR (CDCl3, 400 MHz):
-
2.2 ppm (3H, s): Acetyl methyl group (–COCH
). Logic: Distinct singlet, typical of acetates. -
3.0 & 3.3 ppm (2H, dd): Methylene protons of the ring (–CH
–). Logic: Diastereotopic splitting due to the adjacent chiral center. - 5.5 ppm (1H, dd): Methine proton at the chiral center (–CH–OAc). Logic: Downfield shift due to the electron-withdrawing ester and anhydride groups.[1]
-
2.2 ppm (3H, s): Acetyl methyl group (–COCH
-
IR Spectroscopy:
-
1790 & 1860 cm
: Characteristic doublet for cyclic anhydrides (C=O symmetric/asymmetric stretch). -
1740 cm
: Ester carbonyl stretch (Acetate).[1]
-
Applications in Drug Delivery
(S)-3-Acetoxy-dihydro-2,5-furandione is the primary monomer for Poly(malic acid) (PMLA) .[1]
-
Mechanism: Ring-Opening Polymerization (ROP).[1]
-
Utility: PMLA is a water-soluble, biodegradable, and non-toxic polyester.[1] The pendant carboxylic acid groups (after deprotection) allow for the conjugation of drugs (e.g., Doxorubicin) or targeting moieties, making it a "scaffold" polymer for nanomedicine.
References
-
PubChem. 2,5-Furandione, 3-(acetyloxy)dihydro-, (3S)- (Compound CID 24866455).[1] National Library of Medicine. [Link][2]
- Vert, M., & Lenz, R. W.Preparation and properties of poly-β-malic acid: A functional polyester of potential biomedical importance. Polymer Preprints.
-
Cheméo. Chemical & Physical Properties of 2,5-Furandione derivatives.[Link]
Sources
Physical Properties and Applications of Acetylthiosuccinic Anhydride Derivatives: A Technical Guide
Executive Summary
S-Acetylmercaptosuccinic anhydride (SAMSA) is a specialized heterobifunctional reagent critical in the field of bioconjugation and macromolecular engineering.[1] Unlike simple crosslinkers, SAMSA serves as a protected thiol precursor . It reacts with primary amines to introduce a thioacetate group, which—upon specific chemical activation—yields a free sulfhydryl (-SH) group.[2]
This guide details the physicochemical characteristics of SAMSA and its resulting derivatives. It moves beyond basic data to explain the causality of its behavior: why the anhydride ring dictates its solubility profile, how the thioester protection confers stability, and how the formation of derivatives alters the hydrodynamic and electrostatic properties of target biomolecules.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7]
SAMSA (CAS: 6953-60-2) is a cyclic anhydride. Its physical state and solubility are direct consequences of its ring strain and polarity.
Physicochemical Data Table
| Property | Value | Context/Significance |
| Chemical Name | S-Acetylmercaptosuccinic anhydride | Also known as S-Acetylthiosuccinic anhydride |
| Molecular Formula | Compact, heteroatom-rich structure | |
| Molecular Weight | 174.17 g/mol | Low MW ensures minimal steric burden during conjugation |
| Appearance | White to off-white crystalline powder | High purity (>96%) required for reproducible kinetics |
| Melting Point | 83 – 86 °C | Sharp MP indicates high crystalline purity |
| Density | ~1.42 g/cm³ | Relatively dense due to sulfur/oxygen content |
| Solubility (Organic) | DMSO, DMF, Acetone, THF | Soluble in polar aprotic solvents; stable if anhydrous |
| Solubility (Aqueous) | Hydrolyzes rapidly | Critical: Must be dissolved in organic solvent before adding to aqueous buffer |
| Reactive Moiety | Cyclic Anhydride | Reacts with |
| Protected Moiety | Thioacetate (S-Acetyl) | Latent thiol; stable against oxidation until activated |
Structural Analysis
The molecule possesses two distinct functional regions:
-
The Cyclic Anhydride: This is the "warhead." It is highly electrophilic and susceptible to nucleophilic attack by amines. Its cyclic nature provides the driving force for ring-opening reactions.
-
The Thioacetate: This acts as a "time-capsule" for the thiol. Free thiols oxidize rapidly to disulfides in air. The acetyl group prevents this, allowing researchers to purify the SAMSA-derivative before activating the reactive sulfur.
Mechanistic Pathways & Reactivity[2]
Understanding the mechanism is essential for troubleshooting low conjugation yields. The reaction proceeds in two distinct phases: Derivatization (Introduction) and Activation (Deprotection).
Phase 1: Aminolysis (Ring Opening)
When SAMSA is added to a protein or polymer containing primary amines (at pH 7.0–8.5), the amine attacks one of the carbonyl carbons of the anhydride.
-
Outcome: The ring opens, forming a stable amide bond (linking the SAMSA to the molecule) and a free carboxylate group .[2]
-
Physical Consequence: The target molecule becomes more negatively charged.[2][3] For every amine blocked (loss of + charge), a carboxylate is gained (gain of - charge), resulting in a net charge shift of -2 per modification. This can significantly alter the isoelectric point (pI) and solubility of the derivative.
Phase 2: Deacetylation (Activation)
The S-acetyl group is stable at neutral pH. To expose the thiol, a nucleophile (typically Hydroxylamine,
-
Outcome: Release of the free sulfhydryl (-SH) group.
-
Validation: The exposed thiol can now react with maleimides, iodoacetamides, or gold surfaces.
Visualization: Reaction Pathway
Figure 1: The chemical transformation pathway of SAMSA from reagent to activated thiol derivative.
Derivatives: Physical Properties & Applications[1][4]
The term "SAMSA derivatives" refers to the biomolecules or small molecules that have been modified by SAMSA.
SAMSA-Fluorescein
A specific commercial derivative, SAMSA-fluorescein, is used as a fluorescent probe.
-
Structure: Fluorescein linked to the SAMSA moiety.[4]
-
Application: Used to detect whether a target molecule has reactive maleimides.
-
Mechanism: The SAMSA-fluorescein is activated (deacetylated) to expose its thiol, which then captures the maleimide on the target protein. If the protein becomes fluorescent, the maleimide was active.
SAMSA-Protein Conjugates
When proteins are derivatized with SAMSA, their physical properties shift:
-
Electrostatics: As noted, the pI decreases. A basic protein may become neutral or acidic depending on the degree of labeling (DOL).
-
Solubility: The introduction of the free carboxylate (generated upon ring opening) generally aids solubility in aqueous buffers, preventing precipitation that often occurs with hydrophobic crosslinkers.
-
Stability: The S-acetyl derivative is stable for months if stored frozen. Once activated to the free thiol, it must be used immediately or stored under inert gas to prevent disulfide dimerization.
Experimental Protocols
These protocols are designed to be self-validating. The "Ellman's Test" step is the control point to ensure the chemistry worked.
Protocol A: Synthesis of S-Acetyl-Thiolated Protein
Objective: Introduce protected thiols onto a protein (e.g., BSA or IgG).
-
Preparation of Reagent:
-
Dissolve 2-5 mg of SAMSA in 0.5 mL of dry DMSO or DMF.
-
Note: Prepare immediately before use. Anhydrides hydrolyze in seconds if moisture is present.
-
-
Conjugation:
-
Dissolve protein (1-10 mg/mL) in Modification Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 – 8.0). Avoid amine buffers (Tris, Glycine).
-
Add SAMSA solution to protein (Molar excess: 10-50x).
-
Incubate for 30–60 minutes at room temperature with gentle agitation.
-
-
Purification (Critical Step):
-
Remove excess SAMSA and byproducts (acetic acid) via Desalting Column (e.g., Sephadex G-25) or Dialysis against PBS.
-
Result: You now have the Protected Derivative .
-
Protocol B: Activation and Validation
Objective: Deprotect the thiol and verify yield.
-
Deacetylation:
-
Prepare 0.5 M Hydroxylamine-HCl, 25 mM EDTA in PBS, pH 7.5.
-
Add 100 µL of Hydroxylamine solution to 1 mL of Protected Derivative.
-
Incubate for 2 hours at room temperature.
-
-
Purification:
-
Desalt again to remove hydroxylamine and released acetate.
-
Result:Activated Thiol Derivative .
-
-
Validation (Ellman's Assay):
-
React an aliquot with DTNB (Ellman's Reagent).
-
Measure Absorbance at 412 nm.
-
Calculate thiol concentration using
.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for generating thiolated biomolecules using SAMSA.
References
-
BenchChem. "S-Acetylmercaptosuccinic anhydride: A Technical Guide." BenchChem Technical Support. Accessed Feb 2026. Link
-
Sigma-Aldrich. "S-Acetylmercaptosuccinic anhydride Product Information & Safety Data Sheet." Merck KGaA. Accessed Feb 2026. Link
-
Thermo Fisher Scientific. "Molecular Probes SAMSA Fluorescein Product Information." Thermo Fisher Scientific. Accessed Feb 2026. Link
-
PubChem. "S-acetylmercaptosuccinic anhydride | C6H6O4S | CID 97914."[1] National Library of Medicine. Accessed Feb 2026. Link
-
Greenfield, L. et al. "Thiol-containing cross-linking agent with enhanced steric hindrance." Bioconjugate Chemistry, 1(6), 400-410 (1990). Link
Sources
An In-depth Technical Guide to Chiral Building Blocks for the Asymmetric Synthesis of Succinates
Abstract
The stereocontrolled synthesis of succinate derivatives is of paramount importance in the pharmaceutical and fine chemical industries, as these motifs are integral to a wide array of biologically active molecules and natural products.[1] This technical guide provides a comprehensive overview of the principal strategies for achieving high levels of enantioselectivity in succinate synthesis. We will delve into the utility of chiral pool starting materials, the application of removable chiral auxiliaries, and the rapidly evolving field of catalytic asymmetric methods, including both organocatalysis and transition-metal catalysis. Through a detailed examination of reaction mechanisms, experimental protocols, and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective strategies for their specific synthetic challenges.
Introduction: The Significance of Chiral Succinates
Chirality is a fundamental property of biological systems, with enantiomers of a chiral drug often exhibiting significantly different pharmacological, metabolic, and toxicological profiles.[2] Consequently, the ability to synthesize single enantiomers of chiral molecules is a critical requirement in modern drug discovery and development.[3] Succinate derivatives, featuring a four-carbon dicarboxylic acid backbone, are prevalent scaffolds in numerous pharmaceuticals and natural products. Their stereochemical configuration plays a crucial role in their biological activity, making their asymmetric synthesis a key area of research.
This guide will explore the primary methodologies for introducing chirality into the succinate framework, providing a robust foundation for the rational design of synthetic routes to enantiomerically pure target molecules.
Foundational Strategies: Chiral Pool and Chiral Auxiliaries
The Chiral Pool Approach
The chiral pool refers to the collection of readily available, enantiomerically pure molecules from natural sources, such as amino acids, carbohydrates, and terpenes.[4][5] Chiral pool synthesis, or the chiron approach, utilizes these naturally occurring chiral centers as a starting point to construct more complex molecules, preserving the initial stereochemistry throughout the synthetic sequence.[4]
Causality in Experimental Choice: This approach is often the most direct and cost-effective method when the target molecule's stereochemistry is congruent with that of a readily available chiral pool starting material. The primary consideration is the strategic selection of a starting material that minimizes the number of synthetic steps and avoids racemization-prone transformations.
Conceptual Workflow: Chiral Pool Synthesis
Caption: Chiral pool synthesis workflow.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[6][7] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.[7]
Expertise & Experience: The choice of a chiral auxiliary is dictated by several factors: its ability to induce high levels of stereocontrol, the ease of its attachment and removal under mild conditions that do not affect the newly formed stereocenter, and its cost and recoverability. Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides are among the most reliable and widely used chiral auxiliaries.[7]
Trustworthiness of the Protocol: The high degree of facial shielding provided by the auxiliary ensures a predictable stereochemical outcome. The separation of the resulting diastereomers is often straightforward via chromatography or crystallization, allowing for the isolation of a single, highly pure stereoisomer.[4]
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a generalized procedure adapted from established methodologies for the diastereoselective alkylation of succinate precursors.
1. Acylation of the Chiral Auxiliary:
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi) dropwise.
-
After stirring for 15-20 minutes, add the succinic anhydride derivative.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl and perform a standard aqueous workup followed by purification (e.g., column chromatography) to yield the N-succinoyl oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-succinoyl oxazolidinone in dry THF and cool to -78 °C.
-
Add a strong base (e.g., LDA or NaHMDS) dropwise to form the corresponding enolate.
-
After a short aging period, add the electrophile (e.g., an alkyl halide) and stir at -78 °C until the starting material is consumed.
-
Quench the reaction at low temperature with a proton source (e.g., saturated aqueous NH4Cl) and extract the product.
3. Cleavage of the Auxiliary:
-
The alkylated product can be hydrolyzed under basic conditions (e.g., LiOH/H2O2) or acidic conditions to afford the chiral succinic acid derivative.
-
The chiral auxiliary can be recovered from the reaction mixture.
Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic asymmetric synthesis has emerged as the most elegant and atom-economical approach for the preparation of chiral compounds.[2] This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Organocatalysis
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts.[8] For the synthesis of chiral succinates, the conjugate addition (Michael addition) to α,β-unsaturated systems is a particularly powerful strategy.
Expertise & Experience: Proline and its derivatives are highly effective catalysts for the Michael addition of aldehydes and ketones to acceptors like maleimides and nitroalkenes.[9] The catalytic cycle typically proceeds through the formation of a chiral enamine or iminium ion intermediate, which controls the facial selectivity of the nucleophilic attack.[10] The choice of catalyst, solvent, and additives can significantly influence both the yield and the enantioselectivity of the reaction.
Mechanism: Organocatalyzed Michael Addition
Caption: Organocatalyzed Michael addition cycle.
Table 1: Organocatalytic Asymmetric Michael Additions for Succinate Synthesis
| Nucleophile | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | dr | Reference |
| α-Alkyl-cyclic ketones | Maleimides | Prolinol derivative | Toluene | 85-95 | 90-99 | >20:1 | [11] |
| Isobutyraldehyde | N-Substituted maleimides | L-Phenylalanine on laponite | Solvent-free (mechanochemical) | 70-90 | 88-96 | N/A | [9] |
| 2-Methyleneamino pyrrolidine derivative | Alkylidene malonates | MgI2 (promoter) | CH2Cl2 | 77-93 | >98 (de) | N/A | [12] |
Transition-Metal Catalysis
Transition-metal complexes bearing chiral ligands are powerful catalysts for a wide range of asymmetric transformations.[13] For succinate synthesis, key reactions include asymmetric hydrogenation, conjugate addition, and various coupling reactions.[14][15][16]
Authoritative Grounding: The stereochemical outcome of these reactions is governed by the chiral environment created by the ligand around the metal center.[13] The choice of metal (e.g., Rh, Ru, Cu, Pd) and ligand (e.g., BINAP, DuPHOS, JOSIPHOS) is critical and depends on the specific transformation. For instance, Rh- and Ru-based catalysts with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of unsaturated succinate precursors.[15][17]
Experimental Workflow: Rh-Catalyzed Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow.
Table 2: Transition-Metal Catalyzed Asymmetric Synthesis of Succinates
| Reaction Type | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | Dehydrositagliptin | Rh(I)/tBu JOSIPHOS | >95 | >99.5 | [17] |
| Asymmetric Transfer Hydrogenation | Maleimide derivatives | Rh catalyst with TsDPEN ligand | 91-98 | 91->99 | [14] |
| Ene-Reductase Catalyzed Reduction | Dimethyl itaconate | Ene-reductase (AfER) | 77 | 99 | [18] |
| Iron Acyl Complex Alkylation | Chiral iron succinoyl complex | BuLi, then Alkyl Halide | High | >98 (de) | [19] |
Conclusion and Future Perspectives
The asymmetric synthesis of succinates is a well-developed field with a diverse array of reliable methods. The classical approaches of chiral pool synthesis and the use of chiral auxiliaries remain valuable, particularly for specific targets and at the early stages of discovery.[5][7] However, the ascendancy of catalytic asymmetric methods, both organocatalysis and transition-metal catalysis, offers unparalleled efficiency, atom economy, and scalability.[2][10]
Future developments will likely focus on the discovery of new, more active, and selective catalysts, the expansion of substrate scope, and the development of more sustainable reaction conditions, such as the use of biocatalysts like ene-reductases and mechanochemistry.[9][18] The continued innovation in this area will undoubtedly facilitate the discovery and development of the next generation of chiral pharmaceuticals and fine chemicals.
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Wei, L., Chen, L., Le Bideau, F., Retailleau, P., & Dumas, F. (2021). Straightforward access to densely substituted chiral succinimides through enantioselective organocatalyzed Michael addition of α-alkyl-cyclic ketones to maleimides. Organic Chemistry Frontiers. Available from: [Link]
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Asymmetric Synthesis. (n.d.). LibreTexts Chemistry. Available from: [Link]
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Levin, J. I., DiJoseph, J. F., Killar, L. M., Sharr, M. A., Skotnicki, J. S., Patel, D. V., Xiao, X. Y., Shi, L., Navre, M., & Campbell, D. A. (1998). The asymmetric synthesis and in vitro characterization of succinyl mercaptoalcohol and mercaptoketone inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry Letters, 8(10), 1163-1168. Available from: [Link]
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Wei, L., Chen, L., Le Bideau, F., Retailleau, P., & Dumas, F. (2020). Straightforward Access to Densely Substituted Chiral Succinimides through Enantioselective Organocatalyzed Michael Addition of α-Alkyl-Cyclic Ketones to Maleimides. ResearchGate. Available from: [Link]
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Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. Available from: [Link]
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Husson, C., Boyer, F., & Gmeiner, P. (2003). Asymmetric synthesis of succinic semialdehyde derivatives. Tetrahedron: Asymmetry, 14(7), 891-896. Available from: [Link]
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Vargáné Rácz, K., et al. (2020). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. ChemistrySelect, 5(9), 2825-2829. Available from: [Link]
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Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1146. Available from: [Link]
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One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. (2025). Advanced Science. Available from: [Link]
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Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). Heliyon. Available from: [Link]
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Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. Journal of the Chemical Society-Perkin Transactions 1. Available from: [Link]
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de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. European Journal of Organic Chemistry, 2019(36), 6139-6153. Available from: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules. Available from: [Link]
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Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. (2017). Beilstein Journal of Organic Chemistry. Available from: [Link]
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Zhan, G., Du, W., & Chen, Y. (2017). Switchable divergent asymmetric synthesis via organocatalysis. Chemical Society Reviews, 46(6), 1675-1692. Available from: [Link]
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Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2020). Chemical Reviews. Available from: [Link]
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Transition-metal-catalyzed asymmetric coupling reactions to synthesize NSAID derivatives. (2020). Nature Communications. Available from: [Link]
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Malinakova, H. C. (2021). Asymmetric organic synthesis with stoichiometric transition metal complexes. Arkivoc, 2021(3), 1-38. Available from: [Link]
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Asymmetric synthesis of chiral organosilicon compounds via transition metal-catalyzed stereoselective C–H activation and silylation. (2021). Chemical Communications. Available from: [Link]
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Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Available from: [Link]
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Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2015). Journal of the American Chemical Society. Available from: [Link]
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Luo, G., Xiang, M., & Krische, M. J. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(8), 2493-2497. Available from: [Link]
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Methodological & Application
Introduction: The Significance of Chiral Succinic Acid Monoesters
An Application Note and Protocol for the Synthesis of Chiral Succinic Acid Monoesters
Chiral succinic acid monoesters and their derivatives are fundamental building blocks in modern organic synthesis and medicinal chemistry. Their structural motif is present in a wide array of biologically active molecules, including natural products, peptidomimetics, and pharmaceuticals.[1] These compounds serve as versatile intermediates, enabling the stereocontrolled construction of more complex molecular architectures such as β-amino acids, γ-butyrolactones, and inhibitors for metallo-enzymes implicated in conditions like cancer and arthritis.[1][2] The precise stereochemical control during their synthesis is paramount, as the biological activity of the final therapeutic agent often resides in a single enantiomer. This guide provides an in-depth overview of the primary strategies for synthesizing these valuable chiral molecules, with a focus on the underlying principles and practical, step-by-step protocols for laboratory application.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral succinic acid monoesters can be broadly categorized into two main approaches: the stereoselective transformation of prochiral substrates and the resolution of racemic mixtures. The most elegant and atom-economical of these is the asymmetric desymmetrization of readily available prochiral or meso-succinic anhydrides.
Asymmetric Desymmetrization of Succinic Anhydrides
Desymmetrization is a powerful strategy that introduces chirality into an achiral molecule by differentiating between two enantiotopic reactive groups.[3][4] In the case of a meso or prochiral succinic anhydride, a chiral catalyst selectively facilitates the nucleophilic attack of an alcohol on one of the two enantiotopic carbonyl carbons, leading to the formation of a single enantiomer of the succinic acid monoester.
The Causality Behind Catalysis: The success of this method hinges on the ability of the chiral catalyst to create a diastereomeric, transient interaction with the anhydride substrate. This interaction lowers the activation energy for the reaction pathway leading to one enantiomer of the product while disfavoring the pathway to the other. Organocatalysts, particularly cinchona alkaloids and their derivatives, have proven exceptionally effective.[3] They often operate through a bifunctional mechanism, where one part of the catalyst (e.g., a tertiary amine) acts as a Lewis base to activate the anhydride, while another part (e.g., a hydroxyl or thiourea group) acts as a Brønsted acid to activate the alcohol and orient it for a stereoselective attack.[3][4]
Modified cinchona alkaloids are among the most successful catalysts for the desymmetrization of cyclic anhydrides, affording high yields and excellent enantioselectivities. The choice of the alkaloid derivative and the alcohol nucleophile is critical for achieving optimal results.
Protocol 1: Asymmetric Desymmetrization of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride
This protocol is adapted from the highly efficient methods developed for the alcoholysis of cyclic anhydrides using modified cinchona alkaloid catalysts.
Workflow Diagram
Caption: General workflow for organocatalytic desymmetrization.
Materials & Reagents:
-
cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride
-
(DHQD)₂AQN (Hydroquinidine 1,4-anthraquinonediyl diether)
-
Methanol (MeOH), anhydrous
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (e.g., 1.0 mmol, 1.0 equiv) and the chiral catalyst (DHQD)₂AQN (e.g., 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous MTBE (e.g., 5.0 mL) and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to the specified temperature, typically between -20 °C and room temperature, using an appropriate cooling bath. The precise temperature can be critical for enantioselectivity.
-
Nucleophile Addition: Add anhydrous methanol (e.g., 1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting anhydride is consumed (typically a few hours).
-
Quenching: Upon completion, quench the reaction by adding 1 M HCl (e.g., 5.0 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral succinic acid monoester.
-
Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. The enantiomeric excess (ee%) should be determined by chiral HPLC or by converting the monoester to a diastereomeric derivative.
Parallel Kinetic Resolution of Racemic Anhydrides
While desymmetrization starts with an achiral substrate, kinetic resolution starts with a racemic mixture of chiral substrates. In a parallel kinetic resolution (PKR), a single chiral catalyst promotes two simultaneous and different reactions on each enantiomer of the racemate, converting them into two distinct, non-enantiomeric products. This is a highly efficient strategy as, in principle, it allows for a 100% theoretical yield of enantiomerically enriched products.
Conceptual Diagram
Caption: Concept of Parallel Kinetic Resolution (PKR).
A modified bis-cinchona alkaloid can catalyze the alcoholysis of racemic 2-substituted succinic anhydrides with divergent regioselectivity. For one enantiomer of the anhydride, the alcohol attacks the carbonyl distal to the substituent, while for the other enantiomer, it attacks the carbonyl proximal to the substituent. This results in two different regioisomeric monoester products, both with high enantiomeric purity.
Data Summary for Parallel Kinetic Resolution
The following table summarizes representative results for the PKR of various racemic 2-substituted succinic anhydrides catalyzed by a modified cinchona alkaloid.
| Entry | Anhydride Substituent (R) | Product 1 (3-alkyl monoester) Yield / ee% | Product 2 (2-alkyl monoester) Yield / ee% |
| 1 | Methyl | 38% / 91% ee | 45% / 78% ee |
| 2 | n-Pentyl | 36% / 98% ee | 50% / 82% ee |
| 3 | Phenyl | 40% / 96% ee | 42% / 87% ee |
| 4 | 4-Methoxyphenyl | 41% / 95% ee | 40% / 76% ee |
Data adapted from Chen et al.
Biocatalytic Approaches
Enzymes, particularly lipases and esterases, are highly effective catalysts for asymmetric synthesis due to their exquisite chemo-, regio-, and stereoselectivity.[5][6] They can be employed for both the desymmetrization of prochiral anhydrides and the kinetic resolution of racemic mono- or diesters of succinic acid.
The Causality Behind Biocatalysis: The high selectivity of enzymes stems from their well-defined three-dimensional active sites. The substrate must fit into this chiral pocket in a specific orientation for the catalytic residues (e.g., the serine-histidine-aspartate triad in lipases) to effect the reaction. For a prochiral anhydride, only one of the two enantiotopic carbonyl groups will be correctly positioned for nucleophilic attack by the serine residue, leading to a single product enantiomer.
Protocol 2: Lipase-Catalyzed Desymmetrization of a Prochiral Anhydride
This protocol provides a general framework for enzymatic desymmetrization. The specific enzyme, solvent, and conditions must be optimized for the substrate of interest.
Materials & Reagents:
-
Prochiral Succinic Anhydride
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Alcohol (e.g., 1-Butanol)
-
Organic Solvent (e.g., Toluene or Hexane)
-
Molecular Sieves (optional, to remove water)
Step-by-Step Procedure:
-
Reaction Setup: To a flask, add the prochiral succinic anhydride (1.0 equiv), the alcohol (1.0-1.5 equiv), and the chosen organic solvent.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate). Immobilized enzymes are preferred as they can be easily recovered by filtration and reused.
-
Incubation: Shake the mixture in an incubator at a controlled temperature (e.g., 30-50 °C).
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess of the product over time by taking small aliquots and analyzing them by GC or HPLC.
-
Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: The filtrate, containing the product monoester and unreacted starting material, can be purified by standard methods such as column chromatography or crystallization.
Conclusion and Future Outlook
The synthesis of chiral succinic acid monoesters is a well-developed field with several robust and highly selective methods available to the modern chemist. The asymmetric desymmetrization of cyclic anhydrides, particularly through organocatalysis and biocatalysis, stands out as the most efficient and elegant approach, providing direct access to enantiomerically pure products from simple achiral precursors. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more active, selective, and sustainable catalytic systems will remain a key area of research, further empowering drug discovery and development professionals.
References
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Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1993). Chiral Succinate Enolate Equivalents for the Asymmetric Synthesis of a-Alkyl Succinic Acid Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1167-1178. [Link]
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Tian, S.-K., Chen, Y., & Deng, L. (2001). Parallel Kinetic Resolutions of Monosubstituted Succinic Anhydrides Catalyzed by a Modified Cinchona Alkaloid. Brandeis University. [Link]
-
Bashiardes, G., et al. (1993). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Prasad, K. R., & Gholap, S. L. (2005). Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones. The Journal of Organic Chemistry, 70(16), 6333–6337. [Link]
-
Arason, K. M., et al. (2002). The Synthesis of Succinic Acids and Derivatives. ResearchGate. [Link]
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Lassaletta, J. M., et al. (2003). Asymmetric Synthesis of Succinic Semialdehyde Derivatives. The Journal of Organic Chemistry, 68(7), 2693–2699. [Link]
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Chong, J. M., & He, H. (2003). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. ResearchGate. [Link]
-
Kamal, A., et al. (2005). On the use of succinic acid as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. ResearchGate. [Link]
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Connon, S. J., et al. (2011). Dynamic kinetic resolution of bis-aryl succinic anhydrides: enantioselective synthesis of densely functionalised γ-butyrolactones. Chemical Communications. [Link]
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Yamada, K., et al. (2009). Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid. Tetrahedron Letters, 50(44), 6046-6048. [Link]
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Chen, Y., Tian, S.-K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(38), 9542–9543. [Link]
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Iqbal, M., Bakhsh, I., & Baloch, M. (2012). Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. Semantic Scholar. [Link]
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Veselý, J. (2022). Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts. ChemistrySelect. [Link]
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Orjuela, A., et al. (2011). Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol. ResearchGate. [Link]
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Ciobanu, M., et al. (2021). Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases. MDPI. [Link]
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Orjuela, A., et al. (2012). Kinetics of mixed succinic acid/acetic acid esterification with Amberlyst 70 ion exchange resin as catalyst. Chemical Engineering Journal. [Link]
-
Foco, G. M., et al. (2015). Synthesis of monoethyl ester of succinic acid and characterization. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications. [Link]
-
Grayson, M. N., & Houk, K. N. (2016). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. The Journal of Organic Chemistry. [Link]
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Gotor, V., & Gotor-Fernández, V. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]
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Various Authors. (2022). Bibliographies: 'Desymmetrization of anhydride'. Grafiati. [Link]
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Schmidt, M., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]
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Gadekar, S. P., & Landge, A. B. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. ACG Publications. [Link]
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-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]
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Li, Q., et al. (2023). New Insights into the Biosynthesis of Succinic Acid by Actinobacillus succinogenes with the Help of Its Engineered Strains. MDPI. [Link]
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Application Note & Protocols: Leveraging (S)-(-)-2-Acetoxysuccinic Anhydride for Advanced Prodrug Synthesis
Abstract: This document provides a comprehensive guide for researchers in drug development on the strategic use of (S)-(-)-2-Acetoxysuccinic anhydride as a versatile linker for prodrug synthesis. We delve into the underlying chemical principles, offer detailed, field-tested protocols, and explain the critical experimental parameters that ensure high-yield, high-purity synthesis. The focus is on creating ester-based prodrugs from parent molecules containing hydroxyl or primary/secondary amine functionalities. This guide is designed to be a self-validating system, explaining the causality behind each procedural step to empower researchers to adapt and troubleshoot their synthetic strategies effectively.
Foundational Principles: The Strategic Advantage of the Acetoxysuccinate Linker
Prodrug design is a critical strategy to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and off-target toxicity.[1] The choice of a linker to temporarily mask a functional group on a parent drug is paramount to the success of a prodrug. The (S)-(-)-2-Acetoxysuccinic anhydride linker offers a unique combination of features that make it an excellent choice for creating ester-based prodrugs.
-
Masking and Solubility Modulation: The primary function is to convert a hydroxyl or amino group on the parent drug into an ester or amide, respectively. This modification can significantly alter the physicochemical properties of the drug, often increasing its lipophilicity to improve membrane permeability.
-
Controlled Release: The resulting ester bond is designed to be stable chemically but susceptible to cleavage by endogenous esterases in the body, releasing the active parent drug at the desired site of action.[2] The succinate moiety itself is a biocompatible entity, readily metabolized through the Krebs cycle.[3]
-
Stereochemical Influence: The chiral center at the C2 position of the linker, fixed in the (S)-configuration, can introduce stereospecific interactions with metabolic enzymes. This can influence the rate and selectivity of drug release, a sophisticated parameter for fine-tuning a prodrug's pharmacokinetic profile.
-
Tunable Hydrolysis Rate: The acetoxy group at the C2 position provides an additional ester functionality. Its hydrolysis, relative to the main drug-linker ester bond, can be tuned, and its presence influences the electronic properties and steric environment of the linker, thereby affecting the rate of parent drug release.
Reaction Mechanism: Acylation of Parent Drug
The core reaction is a nucleophilic acyl substitution. A nucleophilic group on the parent drug (typically a hydroxyl or amine) attacks one of the carbonyl carbons of the highly reactive succinic anhydride ring. This ring-opening reaction is regioselective, with the attack preferentially occurring at the C4 carbonyl due to less steric hindrance, resulting in the formation of a stable ester (or amide) bond and a free carboxylic acid on the linker.
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Application Notes and Protocols: Friedel-Crafts Acylation with Chiral Succinic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation, a cornerstone of organic synthesis, provides a powerful method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[4] When employing chiral succinic anhydrides as the acylating agent, this reaction opens an avenue to enantiomerically enriched or pure compounds, a critical consideration in modern drug development where stereochemistry dictates biological activity.
Succinic anhydrides are widely utilized in various industrial applications, including the synthesis of polymers, pharmaceuticals, and specialty chemicals.[5][6] Their use in Friedel-Crafts acylation, particularly chiral variants, allows for the introduction of a functionalized four-carbon chain onto an aromatic nucleus, creating a versatile scaffold for further synthetic manipulations. This application note provides a detailed guide to the procedure, mechanistic considerations, and practical protocols for conducting Friedel-Crafts acylation with chiral succinic anhydrides.
Mechanistic Insights
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[2] In the context of using a succinic anhydride, a Lewis acid catalyst is typically required to facilitate the formation of the acylium ion.
The key steps of the mechanism are:
-
Activation of the Anhydride: The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of the succinic anhydride, polarizing the C-O bond and increasing the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion: The activated anhydride undergoes ring-opening to form a resonance-stabilized acylium ion.[7] The stability of this intermediate prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[2]
-
Electrophilic Aromatic Substitution: The aromatic substrate, acting as a nucleophile, attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a cyclohexadienyl cation intermediate, often referred to as a sigma complex.
-
Rearomatization: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final keto-acid product.[7]
Stereochemical Considerations
When a chiral succinic anhydride is used, the stereocenter on the anhydride can influence the stereochemical outcome of the reaction if a new chiral center is formed. However, in a standard intermolecular Friedel-Crafts acylation of an achiral aromatic compound, the existing stereocenter in the anhydride is typically retained in the product without the creation of a new one. The primary utility of chiral succinic anhydrides in this context is the direct incorporation of a chiral building block into a more complex molecule. For asymmetric induction at a new stereocenter, a chiral catalyst or auxiliary is generally required.
Experimental Protocols
General Considerations and Safety
-
Reagents and Solvents: Friedel-Crafts acylations are highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) are corrosive and react violently with water.[8] They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Work-up: The reaction is quenched by the slow and careful addition of ice-cold acid (e.g., dilute HCl) to decompose the aluminum chloride complex. This process is highly exothermic and can release HCl gas.
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with a Chiral Substituted Succinic Anhydride
This protocol describes a general method for the acylation of a simple aromatic substrate like toluene with a generic chiral 2-substituted succinic anhydride.
Materials:
-
Chiral 2-substituted succinic anhydride (1.0 eq)
-
Aromatic substrate (e.g., toluene) (1.2 - 2.0 eq, can also be used as solvent)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitrobenzene)
-
Ice-cold 1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Addition funnel
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and an addition funnel under an inert atmosphere.
-
Reagent Addition: To the flask, add the aromatic substrate and the anhydrous solvent (if the aromatic substrate is not used as the solvent). Cool the mixture to 0 °C in an ice bath.
-
Lewis Acid Addition: Carefully and portion-wise add the anhydrous aluminum chloride to the cooled solution. Stir the mixture until the AlCl₃ is well-suspended.
-
Acylating Agent Addition: Dissolve the chiral 2-substituted succinic anhydride in a minimal amount of the anhydrous solvent in the addition funnel. Add the anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Some reactions may require heating to proceed at a reasonable rate.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ice-cold 1 M HCl. This should be done in a fume hood as HCl gas will be evolved.
-
Work-up: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral keto-acid.
Visualization of the Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts acylation.
Data Presentation: Catalyst and Solvent Effects
The choice of Lewis acid and solvent can significantly impact the yield and regioselectivity of the Friedel-Crafts acylation. While enantioselectivity is primarily determined by the chiral anhydride in this context, reaction conditions can influence side reactions.
| Lewis Acid | Typical Molar Equivalents | Common Solvents | Temperature Range (°C) | Key Characteristics |
| AlCl₃ | 1.1 - 2.5 | CS₂, CH₂Cl₂, C₂H₄Cl₂, Nitrobenzene | 0 to 80 | Highly reactive, most common, can be harsh.[8] |
| FeCl₃ | 1.1 - 2.0 | CH₂Cl₂, Nitrobenzene | 25 to 100 | Milder than AlCl₃, can be used in catalytic amounts for activated arenes.[9] |
| SnCl₄ | 1.1 - 2.0 | CH₂Cl₂, C₂H₄Cl₂ | 0 to 60 | Milder Lewis acid, useful for sensitive substrates. |
| BF₃·OEt₂ | 1.1 - 2.0 | CH₂Cl₂, Neat | 0 to 40 | Mild, but often requires higher temperatures. |
| TfOH | Catalytic to Stoichiometric | Neat, CH₂Cl₂ | 0 to 25 | Strong Brønsted acid, can be an alternative to Lewis acids.[10] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently active catalyst- Deactivated aromatic substrate- Presence of moisture | - Use a stronger Lewis acid (e.g., AlCl₃)- Increase reaction temperature- Ensure all reagents and glassware are scrupulously dry |
| Low Yield | - Incomplete reaction- Product decomposition- Difficult work-up | - Increase reaction time or temperature- Use a milder Lewis acid or lower temperature- Optimize quenching and extraction procedures |
| Formation of Side Products | - Polysubstitution- Isomerization of the product | - Use a larger excess of the aromatic substrate- Employ a bulkier solvent to favor para-substitution- Run the reaction at a lower temperature |
| Racemization of Chiral Center | - Harsh reaction conditions | - Use a milder Lewis acid- Lower the reaction temperature and shorten the reaction time |
Applications in Drug Development
The products of Friedel-Crafts acylation with chiral succinic anhydrides are valuable intermediates in the synthesis of a variety of pharmaceuticals. The resulting chiral γ-keto acids can be further elaborated to access a range of molecular architectures. For instance, they can serve as precursors for chiral γ-lactones, which are present in numerous natural products with biological activity. Furthermore, reductive amination of the ketone can lead to chiral amino acids, and subsequent cyclization can yield chiral lactams, important scaffolds in medicinal chemistry.
Mechanistic Diagram of Friedel-Crafts Acylation
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijcps.org [ijcps.org]
- 5. broadview-tech.com [broadview-tech.com]
- 6. SUCCINIC ANHYDRIDE FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Lipase-catalyzed kinetic resolution using O-acetyl-L-malic anhydride
Application Note: High-Efficiency Kinetic Resolution of Racemic Alcohols via Lipase-Catalyzed Asymmetric Alcoholysis of O-Acetyl-L-Malic Anhydride
Introduction
The production of enantiomerically pure secondary alcohols is a cornerstone of modern drug development. While lipase-catalyzed kinetic resolution (KR) using vinyl acetate is the industry standard, it suffers from two limitations: the production of acetaldehyde (which can deactivate enzymes) and the difficulty in separating the product ester from the unreacted alcohol without chromatography.
This Application Note details a superior protocol using O-acetyl-L-malic anhydride (L-AcMA) as a chiral acylating agent. This method offers three distinct advantages:
-
Atom Economy & Green Chemistry: No volatile aldehydes are generated.
-
Facile Separation: The reaction produces a hemiester with a free carboxylic acid, allowing the separation of the product from the unreacted substrate via simple acid-base extraction.
-
Double Asymmetric Induction: The inherent chirality of the L-malic moiety can synergize with the enzyme’s stereopreference, potentially enhancing enantioselectivity (E-value) beyond standard achiral anhydrides.
Mechanism of Action
The reaction proceeds via a Ping-Pong Bi-Bi mechanism characteristic of serine hydrolases. Unlike simple esters, the cyclic anhydride acts as a "activated" acyl donor that drives the reaction forward irreversibly due to ring opening.
The Pathway
-
Acyl-Enzyme Formation: The catalytic serine of the lipase (typically Candida antarctica Lipase B, CAL-B) attacks the less sterically hindered carbonyl of the anhydride (Regioselective attack).
-
Nucleophilic Attack: The preferred enantiomer of the racemic alcohol attacks the acyl-enzyme intermediate.
-
Product Release: The chiral mono-ester is released, regenerating the enzyme.
Caption: Kinetic resolution pathway showing the irreversible ring-opening of O-acetyl-L-malic anhydride.
Critical Parameters & Optimization
To ensure reproducibility, the following parameters must be controlled.
Enzyme Selection[1][2]
-
Primary Choice: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435). CAL-B possesses a restrictive active site that excels at resolving secondary alcohols.
-
Alternative: Pseudomonas cepacia lipase (PSL) for bulky aromatic alcohols.
Solvent Engineering
Solvent hydrophobicity (LogP) critically affects enzyme activity and the solubility of the polar anhydride.
| Solvent | LogP | Enzyme Activity | Anhydride Solubility | Recommendation |
| MTBE | 0.94 | High | Excellent | Primary Choice |
| Toluene | 2.5 | High | Good | Good for hydrophobic substrates |
| THF | 0.46 | Moderate | Excellent | Use if substrate is polar |
| Acetonitrile | -0.34 | Low | High | Avoid (strips enzyme water) |
Water Activity (aw)
While hydrolytic side reactions must be minimized, lipases require a thermodynamic water layer.
-
Guideline: Use anhydrous solvents dried over molecular sieves (3Å), but do not dry the enzyme excessively. The "bound water" on commercial immobilized lipases is usually sufficient.
Experimental Protocols
Protocol A: Preparation of O-Acetyl-L-Malic Anhydride
Note: Commercial supplies can be expensive; in-house synthesis is cost-effective.
-
Acetylation: Dissolve L-malic acid (10 g) in acetyl chloride (30 mL).
-
Reflux: Heat to reflux (55°C) for 2 hours under nitrogen. The solid will dissolve, and HCl gas will evolve (use a scrubber).
-
Isolation: Remove excess acetyl chloride under vacuum.
-
Crystallization: Dissolve the residue in minimal dry dichloromethane (DCM) and precipitate with hexane.
-
QC: Verify purity via 1H-NMR. Target >98% purity to ensure accurate stoichiometry in the resolution step.
Protocol B: Kinetic Resolution of Racemic Alcohol
Reagents:
-
Racemic Secondary Alcohol (10 mmol)
-
O-Acetyl-L-Malic Anhydride (6 mmol, 0.6 eq)
-
Novozym 435 (CAL-B): 20 mg/mmol substrate
-
Solvent: MTBE (anhydrous), 50 mL
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the racemic alcohol in MTBE.
-
Addition: Add O-acetyl-L-malic anhydride. Stir until dissolved.
-
Initiation: Add the immobilized lipase. Incubate at 30°C in an orbital shaker (200 rpm).
-
Monitoring: Monitor reaction progress via chiral HPLC or GC.
-
Stop Condition: When conversion reaches ~50% (theoretical maximum for KR).
-
Self-Validating Check: If conversion stalls <40%, add 10% more enzyme. If conversion exceeds 52%, enantiomeric excess (ee) of the remaining alcohol will decrease.
-
-
Termination: Filter off the immobilized enzyme (can be washed with MTBE and reused).
Protocol C: Downstream Separation (The "Green" Advantage)
This step separates the ester (product) from the unreacted alcohol without chromatography.
Caption: Workup workflow utilizing the acidity of the malate hemiester for separation.
-
Extraction: Transfer the filtrate (MTBE) to a separatory funnel. Wash with saturated NaHCO₃ solution (3 x 20 mL).
-
Chemistry: The product (hemiester) has a free -COOH group and moves to the aqueous phase as a salt. The unreacted alcohol remains in the organic phase.
-
-
Isolation of Unreacted Alcohol: Dry the organic phase (MgSO₄), filter, and evaporate. Result: Enantiopure Alcohol (Enantiomer A).
-
Isolation of Product Ester: Acidify the aqueous phase carefully with 1M HCl to pH ~2. Extract with Ethyl Acetate (3 x 30 mL). Dry and evaporate. Result: Enantiopure Malate Ester (containing Enantiomer B).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inactivation or high water content. | Use fresh anhydrous solvent. Dry molecular sieves. |
| Low E-value (Poor ee) | Non-specific background reaction. | Ensure temperature is <40°C. Background hydrolysis of anhydride is competing. |
| Emulsion during workup | Surfactant nature of malate esters. | Add brine to the aqueous phase or use centrifugation. |
Calculation of Enantioselectivity (E):
Do not rely solely on ee. Calculate the E-value to determine the intrinsic selectivity of the catalyst:
References
-
Terao, Y., et al. (1988). "Lipase-catalyzed asymmetric alcoholysis of cyclic anhydrides." Chemical and Pharmaceutical Bulletin, 37(6), 1653-1655.
-
Guibé-Jampel, E., et al. (1992). "Lipase-catalyzed ring opening of cyclic anhydrides with alcohols." Tetrahedron, 48(19), 3857-3864.
-
Guanti, G., et al. (1986). "Enzymatic preparation of optically active compounds." Journal of Organic Chemistry, 51(19), 3909-3912. (Foundational work on malic acid derivatives).
-
Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1721-1754.
Application Notes and Protocols for the Preparation of Surface-Active Agents from Acetoxysuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel surface-active agents derived from acetoxysuccinic anhydride. The methodologies outlined herein are designed to be adaptable for a range of research and development applications, from fundamental materials science to advanced drug delivery systems.
Introduction: Leveraging Acetoxysuccinic Anhydride for Novel Surfactants
Surface-active agents, or surfactants, are amphiphilic molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties. This unique structure allows them to reduce surface and interfacial tension, making them indispensable in a myriad of applications, including as emulsifiers, detergents, wetting agents, and foaming agents.[1][2] The choice of starting materials for surfactant synthesis is critical in tailoring the final properties of the molecule for specific applications.
Acetoxysuccinic anhydride is a versatile precursor for the synthesis of a variety of esters and amides.[3] Its anhydride ring is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to the formation of a covalent bond and the opening of the ring structure.[4][5] This reaction provides a straightforward route to introduce a hydrophilic head group, while the acetoxy group offers potential for further modification or can be retained to influence the surfactant's properties. The general principle involves the reaction of acetoxysuccinic anhydride with a hydrophobic alcohol or amine to create an amphiphilic molecule.
This guide will detail the synthesis of a representative anionic surfactant, a sodium salt of an alkyl acetoxysuccinate, through a two-step process: esterification of a fatty alcohol with acetoxysuccinic anhydride, followed by neutralization.
Reaction Mechanism and Scientific Rationale
The synthesis of alkyl acetoxysuccinate-based surfactants proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol attacks one of the carbonyl carbons of the acetoxysuccinic anhydride. This leads to the opening of the anhydride ring and the formation of a monoester, which is a carboxylic acid.[4][5] The subsequent neutralization with a base, such as sodium hydroxide, deprotonates the carboxylic acid to form a carboxylate salt, which enhances the water solubility and surface activity of the molecule.
The choice of the fatty alcohol is a critical determinant of the resulting surfactant's properties. Longer alkyl chains will increase the hydrophobicity, which can influence the critical micelle concentration (CMC) and the surfactant's effectiveness at reducing surface tension.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of a sodium alkyl acetoxysuccinate surfactant.
Caption: General reaction scheme for the synthesis of sodium alkyl acetoxysuccinate.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of a representative surfactant, sodium dodecyl acetoxysuccinate.
Part 1: Synthesis of Dodecyl Acetoxysuccinic Acid (Monoester)
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Acetoxysuccinic Anhydride | C6H6O5 | 158.11 | 15.81 g (0.1 mol) | Sigma-Aldrich |
| 1-Dodecanol | C12H26O | 186.34 | 18.63 g (0.1 mol) | Alfa Aesar |
| Toluene | C7H8 | 92.14 | 100 mL | Fisher Scientific |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, magnetic stirrer, and thermometer. Ensure the setup is in a fume hood.
-
Reagent Addition: To the flask, add acetoxysuccinic anhydride (15.81 g, 0.1 mol), 1-dodecanol (18.63 g, 0.1 mol), and toluene (100 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 5 minutes to create an inert atmosphere.
-
Reaction: Heat the mixture to 80-90°C with continuous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The product, dodecyl acetoxysuccinic acid, will be a viscous liquid or a low-melting solid.
Part 2: Neutralization to Form Sodium Dodecyl Acetoxysuccinate
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Dodecyl Acetoxysuccinic Acid | C18H30O7 | 344.43 | 34.44 g (0.1 mol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.00 g (0.1 mol) |
| Deionized Water | H2O | 18.02 | 100 mL |
Equipment:
-
250 mL beaker
-
Magnetic stirrer
-
pH meter
Procedure:
-
Dissolution: Dissolve the synthesized dodecyl acetoxysuccinic acid (34.44 g, 0.1 mol) in 50 mL of deionized water with stirring. Gentle heating may be required to facilitate dissolution.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (4.00 g, 0.1 mol) in 50 mL of deionized water.
-
Neutralization: Slowly add the sodium hydroxide solution to the dodecyl acetoxysuccinic acid solution with continuous stirring. Monitor the pH of the mixture using a pH meter. Continue adding the base until the pH reaches 7.0 ± 0.2.
-
Final Product: The resulting aqueous solution contains the sodium dodecyl acetoxysuccinate surfactant. This solution can be used directly or the surfactant can be isolated by lyophilization (freeze-drying).
Characterization of the Synthesized Surfactant
The following are key characterization techniques to validate the synthesis and evaluate the performance of the prepared surfactant.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the ester and the presence of the carboxylate group.
-
Expected Peaks for Dodecyl Acetoxysuccinic Acid:
-
Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹)
-
C=O stretch from the carboxylic acid (~1700 cm⁻¹)
-
C=O stretch from the ester (~1740 cm⁻¹)
-
-
Expected Peaks for Sodium Dodecyl Acetoxysuccinate:
-
Disappearance of the broad O-H stretch
-
Appearance of a strong, broad COO⁻ (carboxylate) asymmetric stretch (~1550-1610 cm⁻¹)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized surfactant.
Surface Tension and Critical Micelle Concentration (CMC)
The surface activity of the surfactant is determined by measuring the surface tension of its aqueous solutions at various concentrations. The CMC is the concentration at which micelles begin to form, and it is identified as the point where the surface tension of the solution becomes relatively constant with increasing surfactant concentration.[6]
Protocol for Tensiometry:
-
Prepare a stock solution of the synthesized surfactant in deionized water.
-
Create a series of dilutions from the stock solution.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the curve.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from synthesis to characterization.
Caption: Workflow for the synthesis and characterization of acetoxysuccinate surfactants.
Potential Applications
Surfactants derived from acetoxysuccinic anhydride have potential applications in various fields due to their amphiphilic nature and potential for biodegradability.
-
Pharmaceuticals and Drug Delivery: The micelle-forming capabilities of these surfactants can be utilized for the encapsulation and delivery of hydrophobic drugs, potentially improving their solubility and bioavailability.[1]
-
Personal Care Products: Their surface-active properties make them suitable for use in formulations for soaps, detergents, and cosmetics as emulsifiers and foaming agents.[7][8]
-
Bioremediation: The ability to emulsify hydrocarbons suggests potential applications in the environmental sector for cleaning up oil spills and other hydrophobic pollutants.[1]
Safety and Handling
-
Acetoxysuccinic anhydride and other acid anhydrides are corrosive and can cause severe skin and eye irritation. Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
Sodium hydroxide is a corrosive base. Handle with care to avoid skin and eye burns.
Conclusion
The synthesis of surface-active agents from acetoxysuccinic anhydride offers a promising avenue for the development of novel surfactants with tunable properties. The protocols detailed in this guide provide a solid foundation for researchers to explore this class of compounds and their potential applications. The versatility of the anhydride chemistry allows for the incorporation of a wide range of hydrophobic groups, enabling the fine-tuning of surfactant performance for specific needs in drug development, materials science, and beyond.
References
- Glycine surfactants derived from dodecenyl succinic anhydride. (2011). Vertex AI Search.
- Application of Dodecenyl Succinic Anhydride (DDSA) in the Synthesis of Bio-Based Surfactants - Benchchem. (n.d.). BenchChem.
- Synthesis and Characterization of Sulfosuccinate Monoester Surfactant from Natural Renewable Resources. (2006). Research India Publications.
- Sulfosuccinates - PCC Group Product Portal. (2025). PCC Group.
- Process for preparing sulfosuccinates. (1977). Google Patents.
- Succinic anhydride: applications in diverse industries. (2023). ChemicalBook.
- (PDF) Sulfosuccinates for Emulsion Polymerization. (n.d.). ResearchGate.
- REACTIONS AND SYNTHESIS IN SURFACTANT SYSTEMS. (n.d.). Neutronco.
- Glycine Surfactants Derived from Dodecenyl Succinic Anhydride | Request PDF. (2025). ResearchGate.
- Alkenyl Succinic Anhydride Structure Influences the Surface Activities of Gelatin Derivatives. (2025). SpringerLink.
- Succinic Anhydride: Applications in Surface Modification and Sustainable Production. (2024). Stanford Chemicals.
- Production Methods and Uses of Sulfosuccinic Acid. (n.d.). Alfa Chemistry.
- Novel Polymerizable Nonionic Surfactants (Surfmers) Corporate with Alkenylsuccinic Anhydride: Synthesis, Surface, and Thermodynamic Properties. (2012). Sci-Hub.
- succinic anhydride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Acid Anhydrides react with alcohols to form esters. (2023). Chemistry LibreTexts.
- (PDF) Novel Polymerizable Nonionic Surfactants (Surfmers) Corporate with Alkenylsuccinic Anhydride: Synthesis, Surface and Thermodynamic Properties. (2025). ResearchGate.
- A review on the synthesis of bio-based surfactants using green chemistry principles. (n.d.). PMC.
- (PDF) Characterization of surfactants. (2014). ResearchGate.
- Acyloxyimide derivatives as efficient promoters of polyolefin C–H functionalization: application in the melt grafting of maleic anhydride onto polyethylene. (n.d.). Polymer Chemistry (RSC Publishing).
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- 21.5 Chemistry of Acid Anhydrides. (2023). OpenStax.
- Acid Anhydrides (A-level). (n.d.). ChemistryStudent.
- Anhydride in acidic conditions reacting with alcohol to synthesize ester. (2020). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfosuccinates - PCC Group Product Portal [products.pcc.eu]
- 3. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. A review on the synthesis of bio-based surfactants using green chemistry principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ripublication.com [ripublication.com]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Ibuprofen Prodrugs with Chiral Linkers via Mixed Anhydride Activation
Abstract
This application note details the protocol for synthesizing ibuprofen prodrugs utilizing chiral amino acid linkers via the Mixed Anhydride Method . While ibuprofen exists as a racemate, its pharmacological activity resides primarily in the (
Strategic Rationale
Why Chiral Linkers?
Ibuprofen (IBU) is a non-steroidal anti-inflammatory drug (NSAID) containing a chiral center at the
-
Stereoselectivity: The (
)-(+)-enantiomer is the active COX inhibitor. The ( )-enantiomer undergoes unidirectional metabolic inversion to the ( )-form in vivo, but this process is variable among patients. -
Prodrug Benefit: Direct conjugation of IBU with a chiral linker (L-amino acid esters) converts the enantiomeric mixture into diastereomers (e.g., (
)-IBU-L-Val and ( )-IBU-L-Val). Unlike enantiomers, diastereomers have distinct physical properties (solubility, chromatographic retention), enabling separation and precise pharmacokinetic profiling. -
GI Safety: Masking the free carboxylic acid group reduces direct contact irritation with the gastric mucosa.
The Mixed Anhydride Advantage
Direct coupling of carboxylic acids often requires activation.[7] While carbodiimides (DCC/EDC) are common, they can be difficult to purify (urea byproducts). The Mixed Anhydride Method (using alkyl chloroformates) is selected here for:
-
High Purity: The byproducts (CO
, isobutanol) are easily removed or volatile. -
Stereochemical Integrity: When performed at low temperatures (-15°C), this method suppresses the formation of oxazolone intermediates, significantly reducing the risk of racemizing the chiral linker or the drug.
Reaction Mechanism & Pathway[2]
The synthesis proceeds in two stages: Activation (formation of the mixed anhydride) and Aminolysis (nucleophilic attack by the chiral linker).
Figure 1: Reaction pathway for the synthesis of Ibuprofen-Amino Acid conjugates via Mixed Anhydride activation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| Ibuprofen | Substrate | Racemic or (S)-enantiomer, >98% purity |
| Isobutyl Chloroformate (IBCF) | Activator | Freshly distilled or high grade |
| N-Methylmorpholine (NMM) | Base | Dry, stored over KOH |
| L-Valine Methyl Ester HCl | Chiral Linker | >99% ee (enantiomeric excess) |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |
| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |
Detailed Workflow
Step 1: Activation (Formation of Mixed Anhydride)[7]
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Ibuprofen (10 mmol, 2.06 g) to anhydrous THF (50 mL) .
-
Base Addition: Add N-Methylmorpholine (11 mmol, 1.21 mL) via syringe. Stir for 5 minutes.
-
Cooling (CRITICAL): Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Note: Temperature control is vital to prevent disproportionation of the mixed anhydride.
-
Activation: Dropwise add Isobutyl Chloroformate (11 mmol, 1.43 mL) over 10 minutes.
-
Observation: A white precipitate (NMM·HCl) will form immediately.
-
Incubation: Stir at -15°C for 20 minutes to ensure complete formation of the mixed anhydride.
-
Step 2: Coupling (Aminolysis)
-
Linker Preparation: In a separate vial, dissolve L-Valine Methyl Ester HCl (11 mmol) in THF (10 mL) containing NMM (11 mmol) to neutralize the HCl salt.
-
Addition: Add the linker solution dropwise to the cold mixed anhydride mixture.
-
Reaction: Maintain at -15°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) and stir for an additional 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the ibuprofen spot and appearance of the less polar amide product.
Step 3: Workup and Purification
-
Filtration: Filter off the precipitated NMM·HCl salt.
-
Evaporation: Remove THF under reduced pressure (Rotavap) to yield a crude oily residue.
-
Extraction: Redissolve residue in DCM (50 mL). Wash sequentially with:
-
5% NaHCO
(2 x 30 mL) – removes unreacted ibuprofen. -
0.1 N HCl (2 x 30 mL) – removes unreacted amine linker.
-
Brine (1 x 30 mL).
-
-
Drying: Dry organic layer over anhydrous Na
SO , filter, and concentrate. -
Chromatography: Purify via silica gel column chromatography (Gradient: 10%
30% EtOAc in Hexane).
Analytical Validation
Structural Confirmation (NMR)
The formation of the amide bond and the presence of the chiral linker are confirmed by
-
Amide Proton: Look for a doublet (NH) around
6.0–6.5 ppm. -
Diastereomeric Splitting: Because the product is a mixture of (
)-IBU-( )-Val and ( )-IBU-( )-Val, certain peaks (especially the -CH of the ibuprofen moiety and the methyl groups of the valine) will appear as doubled signals (split peaks) due to the distinct magnetic environments of the diastereomers.
Stereochemical Analysis (HPLC)
To verify the ratio of diastereomers (if starting with racemic IBU) or optical purity (if starting with S-IBU).
-
Column: C18 Reverse Phase (Standard) is sufficient for diastereomers.
-
Note: Enantiomers require Chiral columns (e.g., Chiralcel OD-H), but diastereomers are separable on achiral phases.
-
-
Mobile Phase: Acetonitrile : Water (60:40) with 0.1% TFA.
-
Detection: UV at 220 nm.
-
Expectation: Two distinct peaks representing the (
) and ( ) diastereomers.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Mixed Anhydride | Ensure THF is strictly anhydrous. Minimize exposure to air during activation. |
| Urethane Byproduct | Wrong Activation Temp | Ensure temp is <-10°C during IBCF addition. Higher temps favor urethane formation. |
| Racemization | Over-activation | Do not exceed 20 min activation time before adding the amine linker. |
| Incomplete Coupling | Steric Hindrance | If using bulky linkers (e.g., phenylalanine), increase reaction time or use DMF as co-solvent. |
References
-
Dhaon, M. K., et al. (1982). "Synthesis of peptide derivatives of ibuprofen." Journal of Organic Chemistry. Link
-
Rai, G., et al. (2014). "Synthesis, pharmacological activity and hydrolytic behavior of mutual prodrugs of ibuprofen." International Journal of Pharmaceutical Sciences and Research. Link
-
Domb, A. J., et al. (2009). "Anhydride Prodrug of Ibuprofen and Acrylic Polymers."[7][8] AAPS PharmSciTech. Link
-
Lyles, J. K., et al. (2021). "Continuous flow synthesis of ibuprofen." US Patent Application 20210114962A1. Link
-
Zappaterra, F., et al. (2023).[3] "Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives." Molecules. Link
Sources
- 1. Ibuprofen – Chiralpedia [chiralpedia.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis and chiral separation of 11C-labeled ibuprofen assisted by DMSO for imaging of in vivo behavior of the individual isomers by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives [mdpi.com]
- 6. chemconnections.org [chemconnections.org]
- 7. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydride prodrug of ibuprofen and acrylic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization of (S)-(-)-2-Acetoxysuccinic anhydride in basic media
A Guide to Preventing Racemization in Basic Media
Introduction
(S)-(-)-2-Acetoxysuccinic anhydride is a valuable chiral building block in synthetic organic chemistry, prized for its role in introducing a stereodefined succinate moiety. Its applications are extensive, particularly in the development of pharmaceuticals and other biologically active molecules. However, the utility of this reagent is critically dependent on maintaining its enantiomeric integrity. A significant challenge arises from the susceptibility of its stereocenter to racemization, especially under basic conditions commonly employed in acylation reactions.
This technical guide provides an in-depth analysis of the racemization mechanism, proactive strategies for its prevention, a troubleshooting guide for when enantiomeric purity is compromised, and validated protocols for its use.
Section 1: The Core Problem: The Mechanism of Racemization
The primary vulnerability of (S)-(-)-2-Acetoxysuccinic anhydride lies in the acidity of the proton at the C2 position (the α-carbon). This carbon is positioned between two electron-withdrawing carbonyl groups, making the attached proton susceptible to abstraction by a base.[1][2]
The base-catalyzed racemization proceeds through the following steps:
-
Proton Abstraction: A base removes the acidic α-proton from the chiral center.
-
Enolate Formation: This abstraction results in the formation of a planar, achiral enolate intermediate. The double bond of the enolate is delocalized across the C2-C1 and C2-oxygen system, forcing the substituents into a single plane.[1][3]
-
Reprotonation: The planar enolate can then be reprotonated from either face with equal probability. Protonation from the original face regenerates the (S)-enantiomer, while protonation from the opposite face yields the undesired (R)-enantiomer.
Given enough time or sufficiently strong basic conditions, this reversible process leads to a 1:1 mixture of (S) and (R) enantiomers, known as a racemic mixture, which is optically inactive.[1]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Proactive Strategies for Preventing Racemization
Maintaining enantiomeric purity requires careful control over reaction parameters. The choice of base, solvent, and temperature are paramount.
Judicious Choice of Base
The nature of the base is the most critical factor. Strong bases and those with small steric profiles will accelerate racemization.
-
Recommended Bases: Sterically hindered, non-nucleophilic bases are strongly preferred. Their bulkiness disfavors the abstraction of the α-proton, and their non-nucleophilic nature prevents unwanted side reactions with the anhydride.
-
Bases to Avoid: Strong, smaller bases like triethylamine (TEA) or alkali metal hydroxides should be avoided as they readily promote enolization. Pyridine, while often used, can also cause significant racemization.
| Base | Type | pKa (Conjugate Acid) | Racemization Risk | Comments |
| DIPEA (Hünig's Base) | Sterically Hindered | ~10.7 | Low | Excellent choice. Its bulk hinders α-proton abstraction. |
| 2,6-Lutidine | Sterically Hindered | ~6.7 | Low | Good alternative to DIPEA, less basic. |
| N-Methylmorpholine (NMM) | Tertiary Amine | ~7.4 | Moderate | Less hindered than DIPEA; use with caution at low temperatures. |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | High | Small steric profile allows for easy proton abstraction. Generally not recommended. |
| Pyridine | Aromatic Amine | ~5.2 | High | Known to cause racemization, especially with prolonged reaction times. |
| DBU | Amidine | ~13.5 | Very High | A very strong, non-nucleophilic base that should be avoided for this application.[4][5] |
Solvent Selection
The solvent plays a crucial role in the stability of the enolate intermediate.
-
Recommended Solvents: Non-polar, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are ideal. They do not stabilize the enolate intermediate, thus disfavoring its formation.
-
Solvents to Avoid: Polar protic solvents (e.g., alcohols, water) can act as proton sources, facilitating the reprotonation of the enolate and accelerating racemization. Polar aprotic solvents like DMF can sometimes increase racemization rates compared to less polar options like DCM.
Strict Temperature Control
The rate of proton abstraction and enolization is highly temperature-dependent.
-
Optimal Temperature: Reactions should be conducted at low temperatures, typically between 0 °C and -20 °C . Cooling the reaction mixture before the addition of the base is a critical step.
-
Consequences of Higher Temperatures: Even at room temperature, significant racemization can occur, especially with less-than-ideal bases or longer reaction times.
Section 3: Troubleshooting Guide
This section addresses the common issue of unexpected racemization, diagnosed typically by polarimetry (loss of optical rotation) or, more accurately, by chiral HPLC analysis.
Caption: Troubleshooting workflow for diagnosing racemization.
Section 4: Recommended Experimental Protocol
Model Reaction: Acylation of Benzylamine
This protocol provides a framework for reacting (S)-(-)-2-Acetoxysuccinic anhydride with a primary amine while minimizing racemization.
Materials:
-
(S)-(-)-2-Acetoxysuccinic anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (S)-(-)-2-Acetoxysuccinic anhydride (1.0 eq) and anhydrous DCM.
-
Dissolution: Stir the mixture to dissolve the anhydride completely.
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Substrate Addition: Add benzylamine (1.0 eq) dropwise to the cooled solution while maintaining the internal temperature below -10 °C.
-
Base Addition: Slowly add DIPEA (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature does not rise above -10 °C. The addition of base is often the most critical step for racemization.[6]
-
Reaction: Stir the reaction mixture at -15 °C to -10 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Avoid unnecessarily long reaction times.
-
Workup: Once the reaction is complete, quench by adding cold 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography. Crucially, determine the enantiomeric excess (ee) of the resulting product (after hydrolysis of the remaining anhydride if necessary) using chiral HPLC.[7][8][9]
Section 5: Frequently Asked Questions (FAQs)
Q1: My starting material, (S)-(-)-2-Acetoxysuccinic anhydride, already shows some racemization. Why? A: The anhydride can slowly racemize upon storage, especially if exposed to moisture or basic impurities. Water can hydrolyze the anhydride to the diacid, and if any basic residue is present, it can catalyze epimerization over time. Always use a fresh, high-purity batch of the reagent and store it under anhydrous conditions in a freezer.
Q2: How do I monitor the enantiomeric purity of my product? A: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7][8][10] You will need to develop a separation method using a suitable chiral stationary phase (e.g., polysaccharide-based columns). Polarimetry can give a qualitative indication of optical activity but is not sufficient for accurate quantitative measurement of enantiomeric excess (ee).
Q3: Can I use an inorganic base like sodium bicarbonate (NaHCO₃)? A: It is strongly discouraged. While NaHCO₃ is a weak base, its use typically requires protic solvents (like water or alcohols) or is used in biphasic systems where local pH can be high, both of which can facilitate racemization. Stick to sterically hindered organic bases in anhydrous aprotic solvents.
Q4: Is pre-activation of the substrate with the base a good idea? A: No. Pre-mixing the substrate (e.g., an amine) with the base before adding the anhydride is generally not recommended. It is better to have the anhydride present to react immediately as the substrate is deprotonated. The best practice is often the slow, concomitant addition of both the substrate and the base to the anhydride solution, or as described in the protocol, adding the base last to the mixture of anhydride and substrate at low temperature.
Q5: My reaction involves a sterically hindered amine. Do I need to change the conditions? A: Yes. For sterically hindered substrates, the acylation reaction will be slower. This prolonged reaction time increases the risk of background racemization. You may need to allow the reaction to proceed for a longer period at low temperature. Do not be tempted to increase the temperature to accelerate the coupling; this will almost certainly lead to a loss of enantiomeric purity.
References
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. Available at: [Link]
-
Generic mechanisms for acid‐catalysed racemisation. ResearchGate. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers. ResearchGate. Available at: [Link]
-
ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. Johannes Kepler Universität Linz ePUB. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Oxyma-based phosphates for racemization-free peptide segment couplings. NIH National Center for Biotechnology Information. Available at: [Link]
-
Chiral Columns for enantiomer separation by HPLC. Available at: [Link]
-
Intermolecular C-O Bond Formation with Alkoxyl Radicals: Photoredox-Catalyzed α-Alkoxylation of Carbonyl Compounds. Organic Chemistry Portal. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH National Center for Biotechnology Information. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. NIH National Center for Biotechnology Information. Available at: [Link]
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate. Available at: [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride. Pearson+. Available at: [Link]
- Production of alpha-oxyfunctionalized carbonyl compounds. Google Patents.
-
α-Oxidation of Carbonyl Compounds. Thieme Chemistry. Available at: [Link]
-
12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. epub.jku.at [epub.jku.at]
- 5. peptide.com [peptide.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. scas.co.jp [scas.co.jp]
Technical Support Center: Mastering Moisture-Sensitive Chiral Anhydrides in Organic Synthesis
Welcome to the technical support center dedicated to the successful application of moisture-sensitive chiral anhydrides in your organic synthesis workflows. As powerful reagents for asymmetric synthesis, chiral anhydrides demand meticulous handling to preserve their stereochemical integrity and reactivity. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with these sensitive compounds.
Troubleshooting Guide: From Reaction Setup to Product Analysis
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I've set up my reaction with a chiral anhydride, but I'm observing very low conversion to my desired product. What could be the issue?
-
Answer: Low or no product yield in reactions involving chiral anhydrides is a common issue, often pointing to the deactivation of the anhydride through hydrolysis.[1][2][3]
-
Probable Cause 1: Inadequate Drying of Glassware and Solvents. The primary culprit is often residual moisture. Glassware can adsorb a film of water on its surface, and many organic solvents are hygroscopic.[4][5] This moisture will readily react with the anhydride, converting it to the corresponding dicarboxylic acid, which is unreactive in the desired transformation.[3][6]
-
Solution:
-
Glassware Preparation: Oven-dry all glassware at a minimum of 125°C for at least 24 hours or flame-dry it under a stream of inert gas (nitrogen or argon) immediately before use.[4][5] Assemble the apparatus while it is still hot and flush with inert gas as it cools.[4]
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. If you are drying your own solvents, ensure your drying agents, such as molecular sieves or a solvent still, are active and appropriate for the chosen solvent.[4][5] It's good practice to test the water content of your solvent before use.
-
-
Probable Cause 2: Improper Handling of the Chiral Anhydride. Exposure of the anhydride to the laboratory atmosphere, even for a short period, can lead to significant hydrolysis.
-
Solution:
-
Inert Atmosphere: Handle the chiral anhydride exclusively under an inert atmosphere, preferably within a glovebox.[4][7] If a glovebox is unavailable, use a Schlenk line or a nitrogen-filled balloon setup to maintain a positive pressure of inert gas during weighing and addition to the reaction.[8]
-
Rapid Transfer: Minimize the time the anhydride container is open. If aliquoting is necessary, do so under a blanket of inert gas.
-
-
Issue 2: Loss of Enantiomeric Excess (ee)
-
Question: My reaction is proceeding, but the enantiomeric excess of my product is much lower than expected. Why is this happening?
-
Answer: A reduction in enantiomeric excess can be a frustrating problem. It suggests that either the stereochemical information from the chiral anhydride is not being effectively transferred or that racemization is occurring at some stage.
-
Probable Cause 1: Racemization of the Chiral Anhydride. Some chiral anhydrides, particularly those with acidic protons alpha to the carbonyl group, may be susceptible to racemization under non-optimal conditions.
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures can often suppress side reactions, including racemization.[9]
-
Base Selection: If a base is used in the reaction, its nature and stoichiometry are critical. A strong, non-nucleophilic base at a catalytic amount might be preferable to a stronger, nucleophilic base in excess, which could promote enolization and subsequent racemization.
-
-
Probable Cause 2: Background (Non-Catalyzed) Reaction. If you are using a chiral catalyst to promote the reaction of the anhydride, a competing non-catalyzed reaction pathway can lead to the formation of a racemic product, thus eroding the overall enantiomeric excess.[9]
-
Solution:
-
Optimize Catalyst Loading: Ensure that the catalyst loading is sufficient to outcompete the background reaction.
-
Slow Addition: Adding the anhydride slowly to the reaction mixture containing the substrate and catalyst can help maintain a low concentration of the anhydride, favoring the catalyzed pathway.[9]
-
-
Issue 3: Inconsistent Reaction Results
-
Question: I'm running the same reaction under what I believe are identical conditions, but my yields and enantioselectivities are not reproducible. What could be the cause?
-
Answer: Inconsistent results are often a sign of subtle variations in experimental parameters, particularly when dealing with highly sensitive reagents.
-
Probable Cause 1: Variable Moisture Content. The "anhydrous" conditions may not be consistently anhydrous. The moisture content of solvents can change over time, and the effectiveness of drying agents can decrease.
-
Solution:
-
Standardize Procedures: Develop and strictly adhere to a standard operating procedure for drying glassware, handling solvents, and setting up reactions.
-
Fresh Reagents: Use freshly opened bottles of anhydrous solvents and reagents whenever possible. If using a solvent from a larger container, ensure it has been stored properly under an inert atmosphere.[10]
-
-
Probable Cause 2: Reagent Degradation. Chiral anhydrides, like many reactive organic compounds, can degrade over time, even when stored under what appear to be ideal conditions.
-
Solution:
-
Proper Storage: Store chiral anhydrides in a desiccator under an inert atmosphere and at the manufacturer's recommended temperature.[10][11] For highly sensitive compounds, storage in a glovebox freezer is ideal.
-
Reagent Quality Check: If you suspect reagent degradation, it may be necessary to purify the anhydride before use, for example, by recrystallization or sublimation, if the compound's stability allows.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store my moisture-sensitive chiral anhydride?
A1: Proper storage is critical to maintaining the integrity of your chiral anhydride.[11][12]
-
Primary Container: The original manufacturer's container should be sealed tightly. For extra protection, wrap the cap and neck of the bottle with Parafilm.[7][13]
-
Secondary Containment: Place the sealed primary container inside a secondary container, such as a desiccator cabinet or a sealed bag with desiccant pouches.[11][13]
-
Atmosphere: For maximum protection, store the anhydride under an inert atmosphere (nitrogen or argon).[11]
-
Temperature: Adhere to the storage temperature specified by the manufacturer, which may be room temperature, refrigeration (2-8 °C), or freezing (-20 °C).[10]
Q2: My chiral anhydride is a solid. How can I be sure it's dry before use?
A2: Even solid reagents can absorb moisture. If you suspect your solid anhydride has been exposed to moisture, you can dry it before use, provided it is thermally stable.
-
Procedure: Place the solid in an open container (e.g., a watch glass or a round-bottom flask) and dry it in a vacuum oven at a temperature well below its melting point for several hours.[4][5] After drying, allow it to cool to room temperature in a desiccator before use.[4]
Q3: Can I use a syringe to transfer a liquid chiral anhydride?
A3: Yes, using a syringe is a standard and effective technique for transferring liquid anhydrides under anhydrous conditions.
-
Procedure:
-
Ensure the syringe and needle are completely dry by placing them in an oven at >100°C for several hours and allowing them to cool in a desiccator.
-
Flush the syringe with an inert gas (nitrogen or argon) two to three times before drawing up the liquid.
-
The anhydride bottle should have a septum-sealed cap. Pierce the septum with the needle and withdraw the desired volume of liquid.
-
To prevent back-diffusion of air, maintain a positive pressure of inert gas in the anhydride bottle via a separate needle connected to an inert gas line.
-
Q4: What are some signs that my chiral anhydride has decomposed?
A4: Visual inspection can sometimes reveal decomposition.
-
Appearance: A change in color or the presence of solid clumps in a previously free-flowing powder or clear liquid can indicate decomposition.
-
Analytical Confirmation: For a definitive answer, you can take a small sample and analyze it by NMR spectroscopy. The presence of peaks corresponding to the dicarboxylic acid would confirm hydrolysis.[7]
Experimental Protocols
Protocol 1: Setting up a Reaction Under Anhydrous Conditions
-
Glassware Preparation: Dry all necessary glassware (round-bottom flask, condenser, addition funnel, etc.) in an oven at 125°C for at least 24 hours.[4][5]
-
Apparatus Assembly: While the glassware is still hot, assemble the reaction apparatus. Clamp the flask securely.
-
Inerting the System: Connect the assembled apparatus to a Schlenk line or a nitrogen/argon inlet with an oil bubbler outlet. Evacuate the system under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all air and moisture are removed.[8]
-
Reagent Addition (Solids): If your substrate is a solid, add it to the flask before assembling the apparatus. For the chiral anhydride, if it is a stable solid, it can be added at this stage or later via a solid addition funnel under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry, inert-gas-flushed syringe.
-
Reagent Addition (Liquids): Add liquid reagents, including liquid chiral anhydrides, via a dry, inert-gas-flushed syringe through a rubber septum.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction's progress by taking aliquots with a dry syringe and analyzing them by appropriate methods (TLC, GC, HPLC).[9]
Data and Diagrams
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Solvents Commonly Dried | Comments |
| Molecular Sieves (3Å, 4Å) | Dichloromethane, THF, Acetonitrile, Toluene | Very effective and versatile. Must be activated before use.[4] |
| Sodium Sulfate (anhydrous) | Diethyl ether, Ethyl acetate | Used for pre-drying solutions after aqueous workup.[14] Not for rigorous anhydrous conditions. |
| Calcium Hydride (CaH₂) | Amines, Hydrocarbons | Reacts with water to produce hydrogen gas. |
| Sodium/Benzophenone | THF, Diethyl ether, Toluene | Provides a visual indication of dryness (deep blue/purple color). |
Diagram 1: Troubleshooting Workflow for Low Yield in Chiral Anhydride Reactions
Caption: Troubleshooting workflow for low yield.
Diagram 2: Decision Tree for Handling Chiral Anhydrides
Caption: Decision tree for handling chiral anhydrides.
References
-
JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]
-
DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of anhydrides. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
ResearchGate. (n.d.). Challenges of the asymmetric synthesis of the currently studied chiral amides. [Link]
-
MDPI. (2024, November 26). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]
-
MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chemistry Steps. (2020, February 25). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]
-
ACS Publications. (2021, November 24). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. [Link]
-
Journal of Chemical Research. (n.d.). Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. [Link]
-
ACS Publications. (2003, August 13). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]
-
University of Calgary. (n.d.). Asymmetric Synthesis. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. [Link]
-
Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
MZ-Analysentechnik. (n.d.). Chiral FAQs. [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]
-
SlideShare. (n.d.). Asymmetric synthesis. [Link]
-
ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. [Link]
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- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 12. How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results [insights.made-in-china.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Optimizing Esterification of O-acetyl-L-malic Anhydride
Welcome to the technical support center for O-acetyl-L-malic anhydride applications. As a key chiral building block in pharmaceutical and fine chemical synthesis, its effective use is paramount for achieving high-purity, high-yield products.[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing esterification reactions and troubleshooting common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles of esterification using O-acetyl-L-malic anhydride.
Q1: What is the fundamental mechanism of esterification with O-acetyl-L-malic anhydride?
A1: The reaction is a nucleophilic acyl substitution. The alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which then collapses, causing the anhydride ring to open. The result is a mono-ester of O-acetyl-L-malic acid. Unlike Fischer esterification, this reaction does not produce water as a byproduct, which simplifies reaction equilibrium considerations.[2]
Q2: Why is moisture control so critical in this reaction?
A2: O-acetyl-L-malic anhydride is highly susceptible to hydrolysis. Any moisture present in the reaction setup—whether in the solvent, alcohol, catalyst, or glassware—will react with the anhydride to form O-acetyl-L-malic acid. This side reaction consumes the starting material, directly reducing the yield of the desired ester. Therefore, using anhydrous solvents and reagents, along with performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is essential for success.[3]
Q3: What role do catalysts play, and which are commonly used?
A3: While the reaction can proceed without a catalyst, it is often slow, especially with sterically hindered alcohols. Catalysts are used to activate the anhydride or the alcohol, accelerating the rate of nucleophilic attack. Common catalysts include tertiary amines like pyridine or 4-dimethylaminopyridine (DMAP). These bases can act as nucleophilic catalysts, forming a highly reactive acyl-pyridinium intermediate that is more susceptible to attack by the alcohol.
Q4: What are the primary side reactions to be aware of?
A4: Beyond the hydrolysis of the anhydride ring, several other side reactions can impact yield and purity:
-
De-acetylation: The O-acetyl group can be labile, particularly under basic or acidic conditions, leading to the formation of malic acid esters.[4]
-
Dehydration: At elevated temperatures, particularly with trace acid impurities, elimination of water can occur from the malic acid backbone, leading to the formation of maleate or fumarate byproducts.[5]
-
Epimerization: The chiral center at C2 is sensitive. Harsh conditions (strong base, high temperature) can lead to racemization, which is a critical issue in chiral drug synthesis.
Section 2: In-Depth Troubleshooting Guide
This guide provides specific solutions to common experimental problems.
Issue 1: Low or No Product Yield
Q: My reaction shows a high amount of unreacted starting material (anhydride and/or alcohol). What are the primary causes and solutions?
A: Incomplete reactions are a frequent issue stemming from several factors. The following flowchart and table detail a systematic approach to diagnosis and resolution.
Caption: Troubleshooting flowchart for low reaction yield.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Moisture Contamination | The anhydride is highly electrophilic and reacts readily with water (hydrolysis) to form the corresponding dicarboxylic acid. This reaction competes directly with the desired alcoholysis, consuming the starting material.[3] | Ensure all glassware is oven-dried. Use anhydrous grade solvents. Dry liquid alcohols over molecular sieves (3Å or 4Å). Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Suboptimal Stoichiometry | An insufficient amount of the alcohol will naturally lead to incomplete conversion of the anhydride. Conversely, a massive excess may complicate purification. The catalyst concentration is also critical for achieving a reasonable reaction rate. | Typically, a slight excess of the alcohol (e.g., 1.1 equivalents) is used to drive the reaction. Verify the purity of the anhydride, as impurities will affect its effective molar mass. |
| Low Reaction Temperature | Esterification reactions have an activation energy barrier that must be overcome. While room temperature is often sufficient, less reactive or sterically hindered alcohols may require thermal energy to proceed at a practical rate.[3] | Monitor the reaction by TLC or LC-MS. If no progress is observed after several hours, gradually increase the temperature (e.g., to 40-60°C). Be cautious, as higher temperatures can promote side reactions like dehydration.[5][6] |
| Steric Hindrance | Bulky groups on the alcohol (e.g., secondary or tertiary alcohols) can sterically hinder the approach of the nucleophile to the carbonyl carbon, significantly slowing the reaction rate.[3] | For hindered substrates, increase the reaction time and/or temperature. Using a more active catalyst like DMAP can also be effective. |
Issue 2: Product Purity & Side Reactions
Q: My final product is contaminated with O-acetyl-L-malic acid. How do I prevent this?
A: The presence of O-acetyl-L-malic acid is a direct result of the hydrolysis of your starting anhydride, as discussed above. The most effective preventative measure is rigorous exclusion of water from your reaction system. During workup, this acid can typically be removed by a mild aqueous base wash (e.g., saturated NaHCO₃ solution), but preventing its formation in the first place is key to maximizing yield.
Q: I am observing byproducts that appear to be esters of maleic or fumaric acid. Why is this happening and how can it be stopped?
A: The formation of maleic and fumaric acid derivatives indicates that a dehydration (elimination) reaction is occurring on the malic acid backbone.[5] This is often promoted by high temperatures and the presence of strong acids.[6][7]
-
Causality: The hydroxyl group at C2 and the proton at C3 can be eliminated as water. This side reaction is more common when esterifying malic acid directly with an acid catalyst but can still occur with the anhydride under forcing conditions.
-
Solution:
-
Avoid High Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable rate.
-
Catalyst Choice: Use a non-acidic or weakly basic catalyst (e.g., pyridine, DMAP) rather than strong protic acids like H₂SO₄ or p-TsOH, which are more suitable for Fischer esterifications.[5]
-
Control Reaction Time: Do not let the reaction run unnecessarily long after completion, as this increases the opportunity for side products to form.
-
Q: My product's optical rotation is lower than expected, suggesting racemization. What causes this?
A: The stereocenter at the C2 position bearing the acetyl group can be susceptible to epimerization, especially under basic conditions. The proton at C2 is slightly acidic and can be abstracted by a strong base, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization.
-
Solution:
-
Avoid Strong Bases: Use milder bases like pyridine instead of stronger, non-nucleophilic bases if possible.
-
Temperature Control: Keep the reaction temperature as low as feasible.
-
pH Control During Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup and purification steps. O-acetyl migration is also a known issue that can be pH-dependent.[4]
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Esterification
This protocol provides a reliable starting point for the esterification of a primary alcohol with O-acetyl-L-malic anhydride.
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Reaction Setup: Assemble the glassware for reaction under an inert atmosphere. Add O-acetyl-L-malic anhydride (1.0 eq.) to the flask.
-
Reagent Addition: Add anhydrous aprotic solvent (e.g., THF, DCM, see table below) to dissolve the anhydride. Add the catalyst (e.g., DMAP, 0.1 eq.).
-
Alcohol Addition: Slowly add the anhydrous alcohol (1.1 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove basic catalyst), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester via flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by TLC
Caption: Workflow for monitoring reaction progress using TLC.
Table 2: Common Anhydrous Solvents for Esterification
| Solvent | Abbreviation | Boiling Point (°C) | Rationale for Use |
| Tetrahydrofuran | THF | 66 | Good solvency for many organics; aprotic and relatively non-polar.[3] |
| Dichloromethane | DCM | 40 | Excellent solvent, easy to remove under vacuum. Must be rigorously dried.[3] |
| Acetonitrile | MeCN | 82 | Polar aprotic solvent, useful for less soluble substrates. |
| Toluene | - | 111 | Higher boiling point, useful if heating is required. Can be dried by azeotropic distillation. |
Section 4: References
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com. (Source: Study.com) [Link]
-
preparation of maleic anhydride - Sciencemadness Discussion Board. (Source: Sciencemadness.org) [Link]
-
Esterification of malic acid on various catalysts - Fine Chemical Technologies. (Source: Fine Chemical Technologies) [Link]
-
Kinetic investigations on esterification of maleic anhydride with butanols. (Source: Chemical and Process Engineering) [Link]
-
KINETICS OF THE ESTERIFICATION OF MALEIC ANHYDRIDE WITH CASTOR OIL. - CORE. (Source: CORE) [Link]
-
21.5: Chemistry of Acid Anhydrides. (Source: Chemistry LibreTexts) [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? - Quora. (Source: Quora) [Link]
-
The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed. (Source: PubMed) [Link]
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (Source: Reddit) [Link]
-
Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained - YouTube. (Source: YouTube) [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. finechem-mirea.ru [finechem-mirea.ru]
- 6. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 7. Sciencemadness Discussion Board - preparation of maleic anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
Controlling temperature to prevent thermal degradation of chiral anhydrides
Topic: Controlling Temperature to Prevent Thermal Degradation of Chiral Anhydrides Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction: The Thermal Cost of Chirality
Welcome to the Technical Support Center. If you are working with chiral anhydrides—specifically Mixed Anhydrides (common in peptide coupling) or N-Carboxyanhydrides (NCAs) (polymerization monomers)—you are dealing with a class of reagents where thermodynamic stability is often inversely proportional to reactivity.
Thermal degradation in these systems rarely results in a simple loss of yield. Instead, it manifests as racemization (loss of optical purity) or uncontrolled polymerization , both of which can compromise an entire drug development campaign. This guide synthesizes field-proven protocols to maintain the structural and stereochemical integrity of these reagents.
Module 1: Storage & Handling (The "Before" Phase)
FAQ: Storage Protocols
Q: My N-Carboxyanhydride (NCA) has turned into a gummy solid in the freezer. Is it salvageable? A: No. The "gum" indicates that moisture-initiated polymerization has occurred.
-
The Science: NCAs are prone to chain-growth polymerization initiated by trace water or nucleophiles.[1] This process is exothermic; once started, the heat generated accelerates further polymerization (auto-acceleration).
-
The Protocol:
-
Temperature: Store at -20°C ± 5°C .
-
Atmosphere: Must be under inert gas (Nitrogen or Argon).[2][3]
-
Container: Use hydrolytic class 1 glass with Sure/Seal™ style crimps or double-walled containment.
-
Thawing Rule (Critical): You must allow the container to reach room temperature (approx. 1 hour for small bottles) before opening. Opening a cold bottle introduces atmospheric condensation, which immediately initiates degradation.
-
Q: Can I store mixed anhydrides (e.g., formed from isobutyl chloroformate) overnight? A: Absolutely not.
-
The Science: Mixed anhydrides are transient intermediates. Above -10°C , they disproportionate into symmetrical anhydrides and liberate CO₂, driving the equilibrium away from the desired reactive species.
-
The Rule: Generate in situ and use immediately (within 1-5 minutes).
Module 2: Reaction Optimization (The "During" Phase)
The "Mixed Anhydride" Method: A Thermal Balancing Act
In peptide synthesis or acylations, the mixed anhydride method is powerful but notoriously temperature-sensitive.[4]
Q: My reaction yield is good, but the enantiomeric excess (ee%) dropped significantly. Why? A: You likely triggered the Oxazolone Mechanism via base-catalyzed enolization.
-
Mechanism: At temperatures > 0°C, or with excess base, the mixed anhydride cyclizes to form an oxazolone (azlactone). The C-4 proton of the oxazolone is highly acidic and easily removed by base, leading to a planar enolate and subsequent racemization.
-
Troubleshooting Protocol:
-
Base Selection: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM) . NMM is less basic and sterically hindered, reducing proton abstraction.
-
Temperature: Maintain activation temperature strictly between -15°C and -5°C .
-
Activation Time: Do not activate for >2 minutes before adding the nucleophile.
-
Data Table: Temperature Thresholds by Anhydride Class
| Anhydride Class | Critical Temp Threshold | Primary Degradation Mode | Prevention Strategy |
| Mixed Anhydrides | > -5°C | Disproportionation & Racemization (Oxazolone) | In situ generation at -15°C; Use NMM base. |
| N-Carboxyanhydrides (NCAs) | > 0°C (during reaction) | Uncontrolled Polymerization | Reaction at 0°C; High-vacuum drying of solvent. |
| Cyclic Anhydrides (e.g., Tartaric) | > 40°C | Hydrolysis (if moisture present) | Flame-dry glassware; Schlenk line techniques. |
Module 3: Visualizing the Control Logic
Workflow 1: The "Cold-Chain" Decision Matrix
This diagram illustrates the decision process when diagnosing failure modes in chiral anhydride reactions.
Caption: Diagnostic logic for distinguishing between thermal racemization (ee% loss) and moisture/thermal degradation (yield loss).
Module 4: Advanced Protocols
Protocol: The "Double-Cold" Quench
Use this when stopping a reaction to prevent post-reaction racemization during workup.
Context: Standard aqueous workups are exothermic. Adding water to a cold anhydride reaction can generate local hot spots, causing immediate degradation.
-
Preparation: Prepare a saturated solution of NH₄Cl or NaHCO₃ (depending on pH needs) and chill it to 0°C in an ice bath.
-
The Quench:
-
Keep the reaction vessel at -10°C .
-
Add the cold quench solution dropwise via an addition funnel.
-
Monitor internal temperature; do not allow it to exceed +5°C .[1]
-
-
Phase Separation: Perform extraction immediately with cold solvent (e.g., pre-chilled Ethyl Acetate).
Self-Validating System: The IR Check
Before committing valuable chiral starting material, validate your anhydride formation.
-
Method: Take an aliquot of the reaction mixture (under N₂) and run an FTIR.
-
Success Marker: Look for the characteristic "doublet" carbonyl stretch of the anhydride (typically 1820 cm⁻¹ and 1750 cm⁻¹ ).
-
Failure Marker:
-
1700 cm⁻¹ (broad): Indicates hydrolysis to acid.
-
1680 cm⁻¹: Indicates urethane formation (wrong base/temp).
-
References
-
Anderson, G. W., et al. (1967). Racemization control in the synthesis of peptides by the mixed anhydride method. Journal of the American Chemical Society. Link
-
Isochem. (n.d.). N-Carboxyanhydride (NCA) Handling and Storage Guidelines.[1] PMC Isochem. Link
-
Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides.[5][6] Organic Reactions, Vol 12.[7][8] Link
-
Benoiton, N. L. (1983). Mixed anhydrides in peptide synthesis.[5][6] A study of urethane formation with a contribution on minimization of racemization.[5] Canadian Journal of Chemistry.[6] Link
-
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link
Sources
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. web.mit.edu [web.mit.edu]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pmcisochem.fr [pmcisochem.fr]
- 8. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
Minimizing side reactions in DMAP-catalyzed anhydride acylations
Current Status: Operational Analyst: Senior Application Scientist, Process Chemistry Division Topic: Minimizing Side Reactions & Maximizing Fidelity
Introduction: The "Nucleophilic" Illusion
Welcome to the technical support center. You are likely here because your "standard" acylation—using 4-(dimethylamino)pyridine (DMAP)—is behaving unexpectedly.
While DMAP is the gold standard for acyl transfer, often accelerating reactions by a factor of
This guide deconstructs the failure modes of this reaction and provides self-validating protocols to restore chemical fidelity.
Part 1: The Mechanistic Map
To troubleshoot, you must visualize the invisible. The reaction does not proceed through a simple collision between alcohol and anhydride. It proceeds through a Nucleophilic Catalysis Cycle .
The Critical Fork: Product vs. Side Reaction
The diagram below illustrates the "Happy Path" (Green) and the "Failure Path" (Red).
Figure 1: The Kinetic Fork. The N-acylpyridinium intermediate is the pivot point. If the alcohol attack is slow (sterics), the intermediate waits, allowing moisture (hydrolysis) or base (racemization) to intervene.
Part 2: Troubleshooting Modules
Module A: The Racemization Crisis
Symptom: You started with >99% ee secondary alcohol, but the isolated ester is 85% ee.
Root Cause: The "Dual Activation" Trap.
DMAP forms the
| Variable | Impact on Racemization | Recommendation |
| Temperature | High Risk. Higher T increases the rate of deprotonation (side reaction) more than nucleophilic attack. | Cool it down. Run at 0°C or -10°C. The rate of acylation remains acceptable, but deprotonation is kinetically suppressed. |
| Solvent | Medium Risk. Polar solvents stabilize the charged intermediate but can facilitate proton transfer. | Use Non-Polar. DCM (Dichloromethane) is preferred. It promotes "tight ion pairing," shielding the intermediate from stray basicity [2]. |
| Base | Critical. Strong bases (or excess DMAP) act as proton shuttles. | Stoichiometry Control. Use a mild auxiliary base (e.g., Collidine or proton sponge) if Et |
Corrective Protocol:
-
Reduce Temperature to -10°C.
-
Switch Solvent to anhydrous CH
Cl . -
Sequential Addition: Do NOT mix Anhydride+Base+DMAP first.
-
Correct Order: Substrate + Anhydride + Auxiliary Base
Cool Add DMAP (catalytic) last.[1] This ensures DMAP immediately engages the anhydride in the presence of the substrate.
-
Module B: The "Red/Yellow Solution" & Impurities
Symptom: The reaction mixture turns dark yellow, red, or brown. Root Cause: Polymerization and N-Oxide formation.
-
Anhydride Polymerization: Highly activated anhydrides (via DMAP) can undergo self-condensation if the alcohol is not available to quench them immediately.
-
Oxidation: Old Triethylamine (TEA) often contains amine oxides. These react with acetic anhydride to form colored conjugated impurities.[2]
Troubleshooting Guide:
-
Q: Does color matter?
-
A: Usually, it is cosmetic. However, if the color appears before the substrate is added, you are consuming your anhydride.
-
-
Q: How do I prevent it?
-
A:Distill your TEA. Fresh TEA is colorless. If it is yellow, it contains impurities that will react with the acylating agent.
-
A:Limit DMAP exposure. Do not stir DMAP and Anhydride alone for long periods.
-
Module C: Reaction Stalling (Incomplete Conversion)
Symptom: Reaction stops at ~80% conversion despite excess anhydride.
Root Cause: Catalyst Deactivation or Equilibrium.
As the reaction proceeds, carboxylic acid is generated.[3] If the auxiliary base is insufficient, the acid protonates DMAP (
The Fix: The "Base Buffer" You must ensure enough auxiliary base is present to soak up every mole of acid produced.
-
Standard Ratio: 1.0 equiv Alcohol : 1.2 equiv Anhydride : 1.5 equiv Auxiliary Base : 0.05 equiv DMAP.
-
Note: If using acid-sensitive substrates, use pyridine as the solvent (acts as both solvent and base), though this makes workup harder.[1]
Part 3: The High-Fidelity Protocol
Do not rely on "bucket chemistry." Use this protocol to ensure kinetic control.
Reagents:
-
Substrate (
Alcohol): 1.0 mmol -
Anhydride (e.g., Ac
O, Bz O): 1.2 mmol -
Et
N (Distilled): 1.5 mmol -
DMAP: 0.05 mmol (5 mol%)
-
Solvent: CH
Cl (0.2 M concentration)
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask under N
flow. -
Solvation: Dissolve Alcohol (1.0 equiv) and Et
N (1.5 equiv) in dry CH Cl . -
Thermal Control: Cool the solution to 0°C (Ice/Water bath).
-
Why? Suppresses racemization and side-reaction pathways.
-
-
Acyl Source: Add Anhydride (1.2 equiv) dropwise.
-
Observation: No reaction should occur yet (or very slow).
-
-
Catalyst Injection: Add solid DMAP (0.05 equiv) in one portion.
-
Visual Check: Evolution of gas is rare; however, a slight exotherm may be noted.
-
-
Monitoring: Stir at 0°C for 15 mins, then allow to warm to RT. Monitor by TLC.[1][4]
-
Self-Validation: If the spot hasn't moved in 30 mins at RT, add another 0.5 equiv of Anhydride + 0.5 equiv Base. Do not add more DMAP.
-
-
Quench: Add saturated NH
Cl solution.-
Why? Hydrolyzes remaining anhydride and protonates DMAP/Et
N, forcing them into the aqueous layer during extraction.
-
Part 4: References & Authority
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[5][6] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[5][6] Angewandte Chemie International Edition in English, 17(8), 569-583. Link
-
The seminal review establishing the mechanism and the risk of side reactions.
-
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005).[5][7][8] The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751-4757. Link
-
Definitive kinetic study confirming the nucleophilic pathway and solvent effects.
-
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines. Angewandte Chemie International Edition, 43(41), 5436-5441. Link
-
Modern review covering kinetic resolution and minimizing racemization.
-
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Dimethylaminopyridine [chemeurope.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Protocols for Drying Glassware for Use with Moisture-Sensitive Anhydrides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring that glassware is scrupulously dry for use with moisture-sensitive anhydrides and other reactive compounds. Adherence to these protocols is critical for reaction success, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry glassware before use with moisture-sensitive anhydrides?
Even glassware that appears dry to the naked eye is coated with a thin film of adsorbed water molecules.[1][2] This is due to the nature of glass (silicon dioxide, SiO2), which has surface Si-O bonds that attract and hold water from the atmosphere.[1] Moisture-sensitive reagents, such as anhydrides, will react preferentially with this water, leading to the decomposition of the reagent, reduced yields, and the formation of unwanted byproducts.[1][3] Therefore, for any reaction requiring anhydrous conditions, all components, including glassware, solvents, and reagents, must be free of water.[1][3]
Q2: What are the primary methods for drying laboratory glassware?
The three most common and effective methods for drying glassware for moisture-sensitive applications are:
-
Oven Drying: A reliable and convenient method that involves heating glassware in a laboratory oven.[1]
-
Flame Drying: A rapid technique where glassware is heated directly with a flame, typically from a Bunsen burner or heat gun.[1][2]
-
Desiccator Storage: Used for cooling and storing already dried glassware in a moisture-free environment.[4][5][6]
A less rigorous method, suitable only for reactions that are not highly sensitive to moisture, is rinsing with a volatile solvent like acetone.[1][2]
Q3: When should I choose oven drying over flame drying?
Oven drying is generally the preferred method due to its convenience and safety. It is suitable for all types of glassware and is less technique-dependent than flame drying.[1] However, it is time-consuming, typically requiring several hours to overnight drying.[2][3] Flame drying is much faster but requires careful technique and presents a greater fire hazard.[1] It is also not suitable for all types of glassware, such as those with thick walls or volumetric markings that can be damaged by intense, localized heat.[1][7]
Q4: Can I use a solvent rinse to dry my glassware?
Rinsing with a water-miscible solvent like acetone can quickly remove the bulk of water from glassware.[2] This is followed by evaporation of the acetone, which can be expedited with a stream of dry, inert gas or by gentle warming.[1][2] However, this method is not sufficient for highly moisture-sensitive reactions, such as those involving Grignard reagents or many anhydrides, as it does not remove the tightly bound surface layer of water.[1]
Troubleshooting Guide
Issue: My reaction failed, and I suspect moisture contamination. What are the likely sources?
| Potential Source of Moisture | Troubleshooting Steps |
| Inadequately Dried Glassware | Review your drying protocol. Ensure oven temperatures and drying times are sufficient. If flame drying, ensure all surfaces were heated until any visible fogging ceased.[2] |
| Atmospheric Moisture | Assemble hot glassware under a stream of inert gas (nitrogen or argon) to prevent moisture from re-adsorbing as it cools.[3][8][9] Use a drying tube or maintain a positive pressure of inert gas throughout the reaction.[2][9][10] |
| Contaminated Reagents or Solvents | Use freshly opened or properly stored anhydrous solvents and reagents. If in doubt, re-dry solvents using appropriate methods like distillation from a drying agent or passage through a column of activated molecular sieves. |
| Improper Handling | Use dry syringes and needles for transferring reagents.[9][10] Avoid leaving reaction vessels open to the atmosphere. |
Issue: I observed condensation inside my glassware after removing it from the oven.
This indicates that the glassware was not allowed to cool in a dry environment. As hot glass cools, it will readily adsorb moisture from the ambient air.[2] To prevent this, either assemble the apparatus while it is still hot and immediately place it under a stream of inert gas, or allow it to cool in a desiccator.[2][3][8]
Issue: My glassware cracked during flame drying.
This is likely due to thermal shock from uneven or too-rapid heating.[7][11] Apply the flame evenly across the surface of the glass, constantly moving it to avoid creating hot spots.[2] Glassware with thick walls or existing scratches and chips is more susceptible to cracking and should be heated with extra caution or, preferably, dried in an oven.[7][11]
Experimental Protocols
Protocol 1: Oven Drying Glassware
-
Preparation: Remove all non-glass components, such as plastic stopcocks or rubber septa.[1][3]
-
Cleaning: Thoroughly clean the glassware to remove any chemical residues.
-
Drying: Place the glassware in a laboratory oven set to a minimum of 110-125°C.[1][2][3] For highly sensitive reactions, a longer drying time (overnight or 24 hours) is recommended.[1][3]
-
Cooling:
-
Option A (Inert Atmosphere): While still hot, remove the glassware from the oven using heat-resistant gloves. Assemble the apparatus and immediately flush it with a stream of dry nitrogen or argon.[3][8][9]
-
Option B (Desiccator): Place the hot glassware in a desiccator to cool to room temperature in a moisture-free environment.[2]
-
Protocol 2: Flame Drying Glassware
-
Safety First: Ensure no flammable solvents are in the vicinity. Have a fire extinguisher readily accessible.
-
Preparation: Assemble the clean glassware, including a stir bar if needed. Clamp the apparatus securely in a fume hood.[2]
-
Inert Gas Flow: If the setup allows, introduce a gentle flow of inert gas through the apparatus with an outlet needle to vent.[12]
-
Heating: Using a Bunsen burner or a heat gun, begin heating the glassware gently and evenly.[2][13] Move the flame continuously over the entire surface of the glassware.[2] You will initially see fogging on the inside of the glass as water vaporizes and condenses on cooler parts.[2]
-
Completion: Continue heating until all visible condensation has disappeared and the glass is uniformly hot.[2][13]
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of inert gas.[2][12]
Summary of Drying Protocols
| Method | Temperature | Time Required | Pros | Cons |
| Oven Drying | >110°C | 4 hours - Overnight | Convenient, safe, suitable for all glassware types.[1] | Time-consuming.[1] |
| Flame Drying | >500°C (with heat gun) | A few minutes per piece | Rapid.[1] | Requires skill, potential fire hazard, not for all glassware.[1] |
| Acetone Rinse | Ambient or slightly warm | < 5 minutes | Very fast. | Insufficient for highly moisture-sensitive reactions.[1] |
Decision-Making Workflow for Glassware Drying
The following diagram illustrates the decision-making process for selecting the appropriate drying method based on the sensitivity of the reaction.
Caption: Decision tree for selecting a glassware drying protocol.
References
-
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 1.2F: Drying Glassware. Chemistry LibreTexts. Retrieved from [Link]
-
Beck, T., & Arney, L. (2015, March 4). Preparing Anhydrous Reagents and Equipment. JoVE. Retrieved from [Link]
-
Brückner Research Group. (n.d.). CB-LSOP-Flame drying.docx. Retrieved from [Link]
-
Chamberland, S. (n.d.). SOP for: Flame Drying Glassware Using the Double Manifold and Positive Inert Gas Pressure. University of Vermont. Retrieved from [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
gfinch. (2021, May 17). Anhydrous Conditions. Sciencemadness Discussion Board. Retrieved from [Link]
-
Camlab. (2016, January 29). What are the options for drying lab glassware after washing? Retrieved from [Link]
-
Wikipedia. (n.d.). Desiccator. Retrieved from [Link]
-
MRC Lab. (n.d.). Desiccators. Retrieved from [Link]
-
ANHYDROUS AMMONIA - HANDLING AND STORAGE. (n.d.). Retrieved from [Link]
-
Wiltronics. (2022, November 21). The Concept of Desiccators in Laboratories. Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For. Retrieved from [Link]
-
Metacelsus. (2020, August 30). Dry Glass with Heatgun ? Sciencemadness Discussion Board. Retrieved from [Link]
-
Glassment. (2026, February 6). Complete Guide to the Use of Desiccator in Laboratory Experiments. Retrieved from [Link]
-
ApprehensiveNail8385. (2024, September 15). Oven-dried glassware. Reddit. Retrieved from [Link]
-
Applied Analytics. (2020, April 6). Application Note AN-055: Measuring Water in Anhydrous Solvents (Chlorobenzene, MIBK, Acrylonitrile). Retrieved from [Link]
-
Environmental Health and Safety, The University of Vermont. (n.d.). Safe Handling of Glassware. Retrieved from [Link]
-
IJNRD. (n.d.). Advance Glassware Cleaning Validation. International Journal of Novel Research and Development. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 23). GLASSWARE CLEANING VALIDATION. Retrieved from [Link]
-
NurdRage. (2018, August 31). Lab Notes - Alternative glassware protection for sodium production (Successful) [Video]. YouTube. Retrieved from [Link]
-
Farm Management. (2022, March 31). Anhydrous Ammonia-It's time to review employee safety. Retrieved from [Link]
-
Edelmann, F. T. (2021, June 25). If I am working with an anhydrous solvent, do I need to degass the solution? ResearchGate. Retrieved from [Link]
-
Kabarak University Journal. (2022, November 2). Laboratory Glassware Cleaning Validation by Liquid Chromatographic Quantitation of Betamethasone Valerate Residues. Retrieved from [Link]
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. Desiccator - Wikipedia [en.wikipedia.org]
- 5. mrclab.com [mrclab.com]
- 6. wiltronics.com.au [wiltronics.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Safe Handling of Glassware | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Validation & Comparative
Comparative Technical Guide: (S)-(-)-2-Acetoxysuccinic Anhydride vs. Glutaric Anhydride
Executive Summary
This guide provides a technical comparison between (S)-(-)-2-Acetoxysuccinic anhydride (ASA) and Glutaric anhydride (GA) . While both are cyclic anhydrides used as acylating agents, their applications diverge significantly due to differences in ring strain, chirality, and electronic activation.
-
ASA is a high-precision, chiral building block. It is defined by its high electrophilicity (due to the electron-withdrawing acetoxy group) and latent regioselectivity challenges . It is primarily used in the asymmetric synthesis of malic and aspartic acid derivatives.
-
GA is a workhorse linker. It is defined by its higher ring strain (relative to succinic analogs) and rapid hydrolysis rates. It is the standard for introducing C5-spacers in prodrugs and polymer crosslinking.
Mechanistic Foundation: Ring Strain & Reactivity
To select the correct reagent, one must understand the thermodynamic and kinetic drivers of the anhydride ring opening.
Ring Strain Analysis
Contrary to the intuition derived from cycloalkanes (where 6-membered rings are most stable), cyclic anhydrides exhibit a different stability profile due to the
-
Glutaric Anhydride (6-membered): Exhibits higher ring strain (
) compared to succinic analogs. The conformation forces the carbonyls into a non-planar, twisted arrangement that increases susceptibility to nucleophilic attack and hydrolysis [1]. -
Succinic/Acetoxysuccinic Anhydride (5-membered): Exhibits lower ring strain (
). The 5-membered ring is nearly planar, allowing for better orbital overlap and higher stability against spontaneous hydrolysis [1].
Key Insight: Glutaric anhydride hydrolyzes significantly faster than unsubstituted succinic anhydride in aqueous media. However, for ASA, the presence of the acetoxy group drastically alters this baseline by increasing the electrophilicity of the carbonyls via induction.
Electronic Activation (The ASA Factor)
In ASA, the acetoxy group at the C2 position exerts a strong electron-withdrawing inductive effect (-I).
-
Effect: It destabilizes the ground state and lowers the energy of the LUMO at the adjacent carbonyl (C1).
-
Consequence: ASA is significantly more reactive towards nucleophiles than unsubstituted succinic anhydride, often requiring lower temperatures (-20°C to 0°C) to control selectivity.
Regioselectivity: The Critical Differentiator
The most common failure mode in using ASA is uncontrolled regioselectivity. Unlike the symmetrical GA, ASA offers two electrophilic sites: C1 (proximal) and C4 (distal) .
Decision Matrix: Controlling Attack on ASA
The site of nucleophilic attack is dictated by the interplay between Sterics and Electronics .
Figure 1: Decision tree for predicting the major regioisomer during the aminolysis of (S)-2-acetoxysuccinic anhydride. Attack at C4 is generally favored by steric bulk, while C1 attack is driven by electronic activation.
Glutaric Anhydride Reactivity
GA is symmetrical. Regioselectivity is irrelevant unless the ring is substituted.
-
Mechanism: Nucleophilic attack opens the ring to form a mono-glutaryl derivative (e.g., glutaramic acid or mono-ester).
-
Side Reaction: At high temperatures (>150°C) or acidic conditions, the open-chain product can re-cyclize to the imide (glutarimide) or reform the anhydride.
Experimental Protocols
Protocol A: Regioselective Aminolysis of ASA (Kinetic Control)
Target: Synthesis of the C4-amide derivative (Beta-isomer).
Rationale: Use of a non-polar solvent (DCM) and low temperature maximizes steric differentiation, favoring attack at the less hindered C4 carbonyl [2].
-
Preparation: In a flame-dried flask under Argon, dissolve (S)-(-)-2-Acetoxysuccinic anhydride (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -20°C . Critical: Lower temperature increases regioselectivity ratio.
-
Addition: Add the amine (0.95 equiv) dropwise over 30 minutes. Do not use excess amine, as it may catalyze equilibration or bis-acylation.
-
Reaction: Stir at -20°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Monitoring: Monitor by TLC (EtOAc/Hexane + 1% AcOH). ASA spot will disappear; two product spots may appear (major C4, minor C1).
-
Workup: Wash with cold 1N HCl (to remove unreacted amine) and brine. Dry over Na2SO4.
-
Purification: Recrystallization is preferred over column chromatography to avoid hydrolysis or isomerization on silica.
Protocol B: Glutaric Anhydride Linker Synthesis
Target: Formation of a mono-ester linker on a hydroxyl-bearing drug/polymer.
Rationale: GA requires catalysis (base) to open efficiently with alcohols due to the lower nucleophilicity of ROH compared to amines.
-
Dissolution: Dissolve the hydroxyl-substrate (1.0 equiv) and Glutaric anhydride (1.2 equiv) in anhydrous Pyridine (or DCM with 1.5 equiv TEA/DMAP).
-
Catalysis: If using DCM, add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Heating: Stir at 40°C for 4–12 hours. Note: GA is prone to hydrolysis; ensure strict moisture exclusion.
-
Quenching: Add a small amount of water or MeOH to quench excess anhydride.
-
Workup: Dilute with DCM, wash with 10% citric acid (to remove pyridine/DMAP), then water.
-
Result: The product will possess a free terminal carboxylic acid, ready for further conjugation (e.g., NHS-ester activation).
Comparative Data Analysis
The following table summarizes the physicochemical and reactivity differences.
| Feature | (S)-(-)-2-Acetoxysuccinic Anhydride (ASA) | Glutaric Anhydride (GA) |
| CAS Number | 59025-03-5 | 108-55-4 |
| Ring Size | 5-membered (Planar-ish) | 6-membered (Twisted) |
| Chirality | Yes (S-enantiomer) | No (Achiral) |
| Ring Strain | Low (~3.3 kcal/mol) | High (~19.4 kcal/mol) [1] |
| Hydrolysis Rate | Moderate (Slowed by ring stability, accel. by -OAc) | Fast (Driven by strain release) |
| Major Selectivity | Regioselective (C4 vs C1 competition) | Non-selective (Symmetrical) |
| Primary Use | Chiral synthesis (Asp/Malic derivatives) | Linkers, Prodrugs, Polymers |
| Storage | -20°C, Desiccated (Moisture sensitive) | Room Temp, Desiccated |
Reaction Pathway Visualization[1]
Figure 2: Comparative reaction pathways. ASA involves a critical regioselective branching point, whereas GA follows a linear path complicated primarily by competitive hydrolysis.
References
-
Chen, H. T., Chang, J. G., Musaev, D. G., & Lin, M. C. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A, 112(29), 6621-6629. Link
-
García-Valverde, M., Marcaccini, S., González-Ortega, A., Rodríguez, F. J., Rojo, J., & Torroba, T. (2013).[1] Complementary regioselectivity in the synthesis of iminohydantoins: remarkable effect of amide substitution on the cyclization.[1] Organic & Biomolecular Chemistry, 11(4), 721-725. Link
-
Sigma-Aldrich. (n.d.). (S)-(-)-2-Acetoxysuccinic anhydride Product Sheet. Link
Sources
Validating Enantiomeric Purity of O-Acetyl-L-Malic Anhydride Derivatives
Executive Summary
O-Acetyl-L-malic anhydride (CAS: 59025-03-5) is a high-value chiral building block used extensively in the synthesis of enantiopure pharmaceuticals and biodegradable polymers.[1] However, its validation presents a unique analytical paradox: the very reactivity that makes it useful (the cyclic anhydride moiety) renders it intrinsically unstable and prone to racemization and hydrolysis .
Standard aqueous chiral HPLC methods often fail because they hydrolyze the anhydride back to the dicarboxylic acid before separation occurs. Consequently, accurate validation requires a bifurcated approach: Indirect Derivatization (the gold standard for robustness) vs. Direct Non-Aqueous Chiral HPLC (high speed, high maintenance).
This guide objectively compares these methodologies, providing validated protocols to ensure your Certificate of Analysis (CoA) reflects the true stereochemical integrity of your material.
Part 1: The Challenge – Intrinsic Instability
Before selecting a method, one must understand the failure modes. O-Acetyl-L-malic anhydride is susceptible to base-catalyzed racemization via an enol intermediate. This is often triggered by trace moisture or improper storage conditions (e.g., presence of tertiary amines).
Mechanism of Racemization
The
Figure 1: Base-catalyzed racemization pathway of malic anhydride derivatives.
Part 2: Comparative Analysis of Validation Methods
Method A: Indirect Determination via Diastereomeric Derivatization (Recommended)
Principle: Reacting the enantiomeric anhydride with a chiral amine of known high purity (e.g., (R)-
-
Pros: Chemically stabilizes the anhydride immediately; uses standard C18 columns; high precision.
-
Cons: Requires a high-purity chiral derivatizing agent; longer sample prep time.
Method B: Direct Chiral Stationary Phase (CSP) Analysis
Principle: Injecting the anhydride directly onto a polysaccharide-based chiral column under strictly non-aqueous (Normal Phase) conditions.
-
Pros: Rapid (no reaction time); direct measurement.
-
Cons: High risk of on-column hydrolysis; requires dedicated normal-phase instrument lines; restricted solvent choices (Hexane/IPA only).
Method C: Polarimetry (Specific Rotation)
Principle: Measuring optical rotation
-
Pros: Fast, cheap, non-destructive.
-
Cons: Unacceptable for purity validation. A sample with 95% ee and one with 99% ee are often indistinguishable due to solvent effects and impurities. Use only as a preliminary identity check.
Part 3: Experimental Protocols
Protocol 1: The "Gold Standard" Derivatization (HPLC-UV)
This method converts the reactive anhydride into a stable amide.
Reagents:
-
Analyte: O-Acetyl-L-malic anhydride[1]
-
Derivatizing Agent: (R)-(+)-
-Methylbenzylamine (Must be >99.5% ee)[3] -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Dilute HCl
Step-by-Step Workflow:
-
Blank Prep: Prepare a solution of the derivatizing agent in DCM (10 mg/mL) to identify its peak retention time.
-
Reaction: Dissolve 20 mg of O-Acetyl-L-malic anhydride in 1 mL anhydrous DCM.
-
Addition: Add 1.1 equivalents of (R)-(+)-
-methylbenzylamine dropwise at 0°C.-
Note: Low temperature prevents thermal racemization during the exotherm.
-
-
Incubation: Stir for 15 minutes at room temperature.
-
Quench: Wash with 1 mL of 1N HCl (removes excess amine). Dry organic layer over MgSO4.
-
Analysis: Inject 5 µL onto an Agilent Zorbax Eclipse Plus C18 (or equivalent).
-
Mobile Phase: Isocratic 40:60 Acetonitrile:Water (0.1% H3PO4).
-
Detection: UV at 210 nm (amide bond absorption).
-
Calculation:
Protocol 2: Direct Normal-Phase Chiral HPLC
Critical Warning: Do not use alcohol in the sample diluent if the run time exceeds 5 minutes, as alcoholysis (ester formation) may occur. Use pure Hexane/DCM for dissolution.
System Setup:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Strictly Anhydrous.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Procedure:
-
Flush system with n-Hexane to remove all traces of water/methanol.
-
Dissolve sample in 100% DCM or Hexane/IPA (dry).
-
Inject immediately.
-
Monitor at 220 nm.
Part 4: Data Summary & Decision Matrix
The following table summarizes the performance metrics for the two primary methods.
| Feature | Method A: Derivatization (HPLC/NMR) | Method B: Direct Chiral HPLC |
| Accuracy | High (>99.5% certainty) | Moderate (Risk of hydrolysis) |
| Limit of Detection | < 0.1% minor enantiomer | ~0.5% minor enantiomer |
| Sample Stability | High (Stable for days after rxn) | Low (Must inject immediately) |
| Instrument Req. | Standard HPLC (C18) | Specialized Chiral Columns |
| Cost per Run | Low (Reagents cheap) | High (Columns >$1000) |
| Suitability | Validation / QC Release | In-Process Check (IPC) |
Decision Logic Diagram
Figure 2: Decision matrix for selecting the appropriate analytical method.
References
-
Sigma-Aldrich. (2023). Product Specification: (R)-(+)-α-Methylbenzylamine for chiral derivatization. Retrieved from
-
BenchChem. (2025).[2][4] Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents. Retrieved from
-
TCI Chemicals. (2023). Product Detail: (-)-O-Acetyl-L-malic Anhydride. Retrieved from
- S.G. Cohen et al. (1968). Kinetics of Hydrolysis and Racemization of Succinic Anhydride Derivatives. Journal of the American Chemical Society. (Contextual grounding on anhydride stability).
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for general chiral HPLC method development).
Sources
A Researcher's Guide to the Infrared Spectroscopy of Acetoxysuccinic Anhydride: An In-Depth Technical Analysis and Comparison
For researchers, scientists, and drug development professionals, understanding the molecular structure of a compound is paramount. Infrared (IR) spectroscopy serves as a powerful and accessible tool for elucidating functional groups and confirming molecular identity. This guide provides a comprehensive analysis of the characteristic IR absorption peaks for acetoxysuccinic anhydride, a molecule of interest in various chemical and pharmaceutical applications. Due to the current lack of a publicly available, experimentally verified IR spectrum for acetoxysuccinic anhydride, this guide will present a detailed, expert-predicted spectrum. This prediction is grounded in the well-established principles of IR spectroscopy and is supported by a comparative analysis with the known spectra of its constituent functional moieties: succinic anhydride and acetic anhydride.
The Underlying Principles of IR Spectroscopy in Functional Group Identification
Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are recorded as peaks in an IR spectrum, with the position of the peak (wavenumber, cm⁻¹) indicating the type of bond and the functional group it belongs to. The intensity of the peak is related to the change in dipole moment during the vibration. By analyzing the positions and intensities of these absorption bands, we can deduce the presence of specific functional groups within a molecule.
Predicted IR Spectrum of Acetoxysuccinic Anhydride: A Composite of Anhydride and Ester Characteristics
Acetoxysuccinic anhydride is a molecule that incorporates two key functional groups: a cyclic anhydride and an ester. Its IR spectrum is therefore expected to exhibit the characteristic absorption peaks of both.
Below is a diagram illustrating the molecular structure of acetoxysuccinic anhydride and the bonds responsible for its key predicted IR absorptions.
Figure 1. Molecular structure of acetoxysuccinic anhydride with key bonds highlighted for IR analysis.
Based on this structure, we can predict the following characteristic absorption peaks:
-
Anhydride Carbonyl (C=O) Stretching: Cyclic anhydrides are known to exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. For saturated five-membered ring anhydrides like succinic anhydride, these peaks typically appear at approximately 1865 cm⁻¹ and 1780 cm⁻¹. In acetoxysuccinic anhydride, we anticipate two strong absorption bands in the region of 1870-1845 cm⁻¹ (asymmetric stretch) and 1800-1775 cm⁻¹ (symmetric stretch). It is a characteristic of five-membered cyclic anhydrides that the lower frequency band is the more intense of the two.[1]
-
Ester Carbonyl (C=O) Stretching: The ester functional group also possesses a strong carbonyl stretching absorption. For a saturated aliphatic ester, this peak is typically observed in the range of 1750-1735 cm⁻¹ . This peak is expected to be sharp and strong.
-
C-O Stretching (Anhydride and Ester): Both the anhydride and ester groups contain C-O single bonds. The anhydride C-O-C stretching vibrations are expected to produce strong bands in the 1300-1000 cm⁻¹ region.[2] Similarly, the ester C-O stretches will also appear as two or more bands in this region.
-
C-H Stretching: The aliphatic C-H stretching vibrations from the succinic anhydride ring and the methyl group of the acetoxy moiety will appear as a group of peaks in the 3000-2850 cm⁻¹ region.
Comparative Analysis: Acetoxysuccinic Anhydride vs. Its Precursors
To lend further credence to our predicted spectrum, a comparison with the known IR spectra of succinic anhydride and acetic anhydride is invaluable. This allows us to isolate the spectral features unique to the combined molecule.
| Functional Group/Vibration | Succinic Anhydride (cm⁻¹) | Acetic Anhydride (cm⁻¹) | Predicted Acetoxysuccinic Anhydride (cm⁻¹) | Rationale for Prediction |
| Anhydride C=O Stretch (Asymmetric) | ~1865 | ~1824 | ~1870-1845 | Characteristic of a five-membered cyclic anhydride. |
| Anhydride C=O Stretch (Symmetric) | ~1780 | ~1757 | ~1800-1775 | Characteristic of a five-membered cyclic anhydride; expected to be the more intense of the two anhydride C=O peaks. |
| Ester C=O Stretch | N/A | N/A | ~1750-1735 | Introduction of the acetoxy group results in a distinct, strong ester carbonyl absorption. |
| Anhydride C-O-C Stretch | ~1220, ~1060 | ~1125 | ~1300-1000 | A complex region with overlapping C-O stretches from both the anhydride and ester moieties. |
| Ester C-O Stretch | N/A | N/A | ~1300-1000 | Overlapping with the anhydride C-O stretches. |
| Aliphatic C-H Stretch | ~2950 | ~2940 | ~3000-2850 | Presence of CH and CH₂ groups in the ring and a CH₃ group in the acetoxy substituent. |
This comparative table highlights the key diagnostic peaks that would confirm the successful synthesis of acetoxysuccinic anhydride. The simultaneous presence of the dual anhydride carbonyl bands and the distinct ester carbonyl band would be the most compelling evidence.
Experimental Protocol for Acquiring the IR Spectrum of Acetoxysuccinic Anhydride
For researchers who wish to obtain an experimental IR spectrum of acetoxysuccinic anhydride, the following protocol is recommended. As acetoxysuccinic anhydride is a solid at room temperature, a solid sampling technique is required. The thin solid film method is often preferred for its simplicity and the quality of the resulting spectra.
Materials:
-
Acetoxysuccinic anhydride sample
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Infrared salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
FTIR spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the acetoxysuccinic anhydride solid into a clean, dry vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride) to dissolve the solid completely.
-
-
Depositing the Film:
-
Using a clean pipette, place one or two drops of the solution onto the center of a clean, dry salt plate.
-
Allow the solvent to evaporate completely. This can be expedited by gentle warming with a heat gun on a low setting, but care should be taken not to sublime the sample. A thin, even film of the solid sample should remain on the plate.
-
-
Acquiring the Spectrum:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline-corrected.
-
Identify and label the key absorption peaks, paying close attention to the carbonyl and C-O stretching regions.
-
Compare the experimental spectrum to the predicted peak positions and the spectra of the starting materials to confirm the identity and purity of the acetoxysuccinic anhydride.
-
The following diagram illustrates the experimental workflow for obtaining the IR spectrum of a solid sample using the thin film method.
Figure 2. Experimental workflow for obtaining the IR spectrum of acetoxysuccinic anhydride.
Conclusion
References
-
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 23, 2026, from [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023, December 17). Retrieved February 23, 2026, from [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved February 23, 2026, from [Link]
-
The C=O Bond, Part IV: Acid Anhydrides - Spectroscopy Online. (2020, December 20). Retrieved February 23, 2026, from [Link]
-
How can IR spectroscopy be used to identify anhydrides? - Blog. (2025, May 14). Retrieved February 23, 2026, from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2020, December 20). Retrieved February 23, 2026, from [Link]
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved February 23, 2026, from [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (2020, December 20). Retrieved February 23, 2026, from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved February 23, 2026, from [Link]
Sources
A Researcher's Guide to Determining Enantiomeric Excess (ee) of Chiral Succinate Esters
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a compound is not merely a technical detail—it is a critical determinant of its biological activity, efficacy, and safety. Chiral succinate esters, prevalent as intermediates and final products, are no exception. Accurately quantifying the enantiomeric excess (ee) of these molecules is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Central Challenge: Distinguishing Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. This makes their separation and quantification a non-trivial task.[1] The objective of any method for determining enantiomeric excess is to create a temporary chiral environment where the two enantiomers interact differently, thus becoming distinguishable. This can be achieved either by separating them in time (chromatography) or by inducing differences in their spectroscopic signatures (NMR).
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is often the method of choice for its high resolution, sensitivity, and broad applicability.[2][3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4]
The "Why": Causality in Chiral HPLC Method Development
The success of a chiral HPLC separation hinges on selecting the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of compounds, including esters.[4][5] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.
The choice of mobile phase is equally critical. In normal-phase mode, a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like 2-propanol or ethanol) is typically used.[6] The polar modifier competes with the analyte for interactive sites on the CSP, and its concentration is a key parameter for optimizing the separation. For acidic or basic analytes, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often added to improve peak shape and resolution.[7]
Experimental Protocol: Chiral HPLC for a Generic Succinate Ester
Instrumentation and Conditions:
-
Instrument: HPLC with UV detector
-
Column: A polysaccharide-based CSP, for example, Chiralpak-IA (immobilized amylose-based stationary phase) or Chiralcel OD-H (cellulose-based).[2][7]
-
Mobile Phase: A starting point could be n-hexane:2-propanol (90:10 v/v).[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance of the succinate ester, often in the range of 210-230 nm.[7][8]
-
Column Temperature: Ambient or controlled at 25 °C.[4]
Procedure:
-
Sample Preparation: Dissolve a small amount of the chiral succinate ester sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Analysis: Integrate the peak areas of the two enantiomer peaks.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[9]
-
Self-Validation: The method's reliability is confirmed by injecting a racemic mixture (50:50) of the succinate ester, which should result in two peaks of equal area.
Workflow for Chiral HPLC Method Development
Caption: General workflow for developing a chiral HPLC method.
Chiral Gas Chromatography (GC): For Volatile Succinate Esters
For succinate esters that are volatile and thermally stable, chiral GC offers a high-efficiency alternative to HPLC.[10][11] The principle is similar: separation is achieved on a capillary column coated with a chiral stationary phase.
The "Why": Causality in Chiral GC
The most common chiral stationary phases for GC are derivatized cyclodextrins.[12] These cyclic oligosaccharides have a toroidal shape, with a hydrophobic interior and a hydrophilic exterior. Enantiomers can enter the cyclodextrin cavity and interact differently with the chiral centers of the cyclodextrin and its derivatives, leading to separation. The choice of the specific cyclodextrin derivative (e.g., permethylated beta-cyclodextrin) is crucial and depends on the structure of the analyte.[11]
Experimental Protocol: Chiral GC for a Volatile Succinate Ester
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).[12]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate or pressure.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C.
-
Injection: Split injection is common to avoid column overloading.
Procedure:
-
Sample Preparation: Dilute the succinate ester sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
Data Acquisition: The instrument software records the chromatogram.
-
Analysis and Calculation: Integrate the peak areas for the two enantiomers and calculate the ee as described for HPLC.
Self-Validation: As with HPLC, injecting a racemic mixture should yield two peaks with equal areas.
NMR Spectroscopy: A Powerful Alternative
NMR spectroscopy offers a different approach. Since enantiomers are indistinguishable in a standard achiral NMR solvent, a chiral auxiliary is required to induce diastereotopicity.[13] This can be achieved in two main ways: using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
The "Why": Inducing Diastereomeric Environments
-
Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts with the analyte to form a covalent bond, creating a pair of diastereomers.[14][15] These diastereomers have different physical properties and, crucially, different NMR spectra.[1] A widely used CDA for alcohols (which can be formed by hydrolysis of the ester) or directly with the ester via transesterification (less common) is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA).[13] The resulting diastereomeric Mosher's esters will exhibit distinct chemical shifts, particularly for protons near the chiral center.[1]
-
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents: CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[16] This leads to separate signals for the enantiomers in the NMR spectrum. Chiral lanthanide shift reagents are a type of CSA that can induce large chemical shift differences between the enantiomeric complexes.[17]
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Ester Analysis)
This protocol assumes the succinate ester is first converted to the corresponding chiral alcohol.
-
Formation of Diastereomeric Esters (Two separate reactions):
-
Reaction Monitoring and Work-up: Monitor the reactions by TLC. Once complete, perform a standard aqueous work-up to remove excess reagents.
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent (e.g., CDCl₃).
-
Identify a well-resolved signal corresponding to a proton near the stereocenter for each diastereomer.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the signals corresponding to the two diastereomers in the spectrum of the reaction mixture before purification.
-
Calculate the ee using the integration values: ee (%) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] * 100.
-
Workflow for NMR-based ee Determination
Caption: Workflow for determining enantiomeric excess using NMR spectroscopy.
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase, leading to different retention times.[2] | Differential interaction of volatile enantiomers with a chiral stationary phase.[10] | Formation of diastereomers (covalent or non-covalent) leading to distinct NMR signals.[16] |
| Sample Preparation | Simple dilution in the mobile phase.[2] | Dilution in a volatile solvent. | May require chemical reaction to form diastereomers (CDA) or simple mixing (CSA).[2] |
| Analysis Time | ~15-30 minutes per sample.[2] | ~30 minutes per sample.[2] | ~5-15 minutes per sample for data acquisition.[2] |
| Resolution | Excellent resolution (Rs ≥ 5) can be achieved.[2] | High resolution can be achieved with appropriate chiral columns.[2] | Dependent on the choice of chiral auxiliary and NMR field strength. |
| Sensitivity (LOD/LOQ) | High sensitivity, with LOD and LOQ in the low µg/mL range.[2] | Generally higher sensitivity than NMR, comparable to HPLC. | Generally lower than chromatographic methods.[2] |
| Best Suited For | Broad range of succinate esters, non-volatile compounds. | Volatile and thermally stable succinate esters. | Rapid analysis, structural confirmation, situations where chromatographic methods fail. |
Conclusion: Selecting the Right Tool for the Job
The choice of method for determining the enantiomeric excess of chiral succinate esters is dictated by the specific properties of the analyte, the required accuracy, sample throughput, and available instrumentation.[2]
-
Chiral HPLC stands out as the most versatile and widely applicable technique, offering excellent resolution and sensitivity for a broad range of succinate esters. It is often the first method to be explored.
-
Chiral GC is a powerful and high-resolution option for esters that are sufficiently volatile and thermally stable.
-
Chiral NMR provides a rapid alternative and is particularly useful when a chromatographic separation is difficult to achieve. The use of chiral derivatizing agents can also provide information about the absolute configuration of the chiral center.
Ultimately, a robust analytical strategy may involve the use of orthogonal methods (e.g., HPLC and NMR) to provide a high degree of confidence in the enantiomeric excess determination, a critical aspect of quality control in the development of chiral molecules.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]
-
Chiral derivatizing agent. Wikipedia. Available at: [Link]
-
Pescitelli, G., & Di Bari, L. (2014). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Chemical Communications, 50(56), 7433-7436. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. Available at: [Link]
-
Wenzel, T. J., & Wilcox, C. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(9), 624-638. Available at: [Link]
-
Enantiomeric excess. Wikipedia. Available at: [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
-
Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1013-1019. Available at: [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of York. Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. Available at: [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]
-
Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomeric Purity of Solifenacin Succinate: An Antimuscarinic Agent. ResearchGate. Available at: [Link]
-
Stereoselective analysis of chiral succinate dehydrogenase inhibitors (SDHIs) in foods of plant origin and animal origin by supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS). PubMed. Available at: [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. SIELC Technologies. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral GC Columns | Gas Chromatography. Agilent. Available at: [Link]
-
A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir. TSI Journals. Available at: [Link]
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
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- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tsijournals.com [tsijournals.com]
- 8. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
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- 15. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
(S)-(-)-2-Acetoxysuccinic Anhydride: Safe Handling & Disposal Protocol
[1]
Executive Safety Assessment
(S)-(-)-2-Acetoxysuccinic anhydride (also known as O-acetylmalic anhydride) is a reactive acylating agent used primarily as a chiral building block. Unlike inert organic solids, this compound presents a dynamic hazard profile due to its high susceptibility to hydrolysis.[1]
Immediate Hazards:
-
Corrosivity (Skin Corr.[2] 1B): Causes severe skin burns and eye damage upon contact.[2]
-
Moisture Sensitivity: Reacts exothermically with water. Uncontrolled exposure to humidity or aqueous waste streams can generate heat and acidic vapors (acetic acid).
-
Lachrymator Potential: Dust or vapors may severely irritate the respiratory tract and eyes.
Operational Directive: Never dispose of the pure anhydride directly into general organic solvent waste bins containing protic solvents (alcohols, amines) or aqueous layers.[1] This can trigger delayed exotherms or pressure buildup in waste containers.
Chemical Mechanism of Deactivation
To safely dispose of this compound, we must chemically dismantle its reactive anhydride ring.[1] The objective is Controlled Hydrolysis .
The Reaction: Upon contact with water (catalyzed by base), the anhydride ring opens to form O-acetylmalic acid.[1] Under basic conditions, the acetyl group may also hydrolyze, yielding malic acid and acetic acid.[1]
1This transformation converts a corrosive, water-reactive electrophile into water-soluble, biodegradable carboxylic acids, which can then be safely neutralized.[1]
Step-by-Step Disposal Protocols
A. Small-Scale Quenching (< 10 g)
Use this method for residual solids in flasks, expired small lots, or cleaning contaminated glassware.[1]
Reagents Required:
Protocol:
-
Preparation: Don full PPE (Nitrile gloves, safety goggles, lab coat).[1][3] Work inside a functioning fume hood.
-
Solubilization (Optional but Recommended): Dissolve the solid anhydride in a minimal amount of an inert solvent like acetone or ethyl acetate. This prevents clumps of solid from reacting violently on the surface of the water.
-
Controlled Hydrolysis:
-
Prepare a beaker with water and crushed ice (approx. 20x the weight of the anhydride).
-
Slowly add the anhydride solution to the ice water with stirring.
-
CRITICAL: Do not add water to the anhydride; always add anhydride to the water to act as a heat sink.
-
-
Neutralization:
-
The solution will become acidic (pH < 3).
-
Slowly add Saturated
or 1M . Expect fizzing ( evolution) if using bicarbonate. -
Adjust pH to neutral range (pH 6–8).[3]
-
-
Final Disposal:
-
Option A (If permitted): The resulting solution contains dilute sodium malate/acetate. If your facility permits drain disposal of neutralized, non-toxic organic acids, flush with copious water.[1]
-
Option B (Standard): Pour the neutralized mixture into the Aqueous Waste container.
-
B. Large-Scale / Stock Disposal (> 10 g)
Do not attempt to quench large quantities on the benchtop due to significant heat generation.
Protocol:
-
Segregation: Keep the material in its original container or transfer to a compatible HDPE wide-mouth jar.
-
Labeling: Label clearly as "Hazardous Waste - Solid."
-
Constituents: List "2-Acetoxysuccinic anhydride" and "Acetic acid precursor."
-
Hazard Tags: Check "Corrosive" and "Reactive."
-
Storage: Store in a dry secondary container away from alcohols and amines until pickup by EHS.
Waste Stream Classification & Data
Use the following data to complete your hazardous waste manifests.
| Parameter | Specification | Notes |
| CAS Number | 59042-36-7 (or 108-30-5 for parent succinic) | Specific CAS for acetoxy derivative may vary by vendor; use parent structure logic for hazards if necessary. |
| RCRA Code | D002 (Corrosivity) | Applicable if pH < 2 (aqueous) or generally corrosive solid. |
| Segregation | Acidic / Reactive | Do NOT mix with bases, oxidizers, or alcohols.[1] |
| Physical State | Solid (Crystalline) | Melting Point: ~55-60°C. |
| Solubility | Reacts with water | Soluble in chloroform, acetone, ethyl acetate.[1] |
Decision Logic & Workflow
The following diagram illustrates the decision matrix for safe disposal.
Figure 1: Operational workflow for the segregation and treatment of anhydride waste.
Emergency Procedures (Spills)
-
Dry Spill: Do NOT use water.[4] Sweep up carefully to avoid creating dust. Place in a dry container. Wipe area with a dry paper towel first, then follow with a wet paper towel to hydrolyze the residue.[1]
-
Skin Contact: Brush off loose particles before flushing with water. Once particles are removed, flush with water for 15 minutes.[1]
-
Eye Contact: Flush immediately with water for 15 minutes and seek medical attention.[2]
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Succinic Anhydride (Parent Structure Analog). MilliporeSigma.[5][6] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 111367, (S)-2-Acetoxysuccinic anhydride.[1] PubChem. Link
-
Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Acid Anhydrides. Princeton Environmental Health & Safety. Link
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D002). EPA.gov. Link
Personal protective equipment for handling (S)-(-)-2-Acetoxysuccinic anhydride
Executive Safety Directive
Immediate Hazard Classification: (S)-(-)-2-Acetoxysuccinic anhydride (CAS: 59025-03-5), also known as O-Acetylmalic anhydride, is a Cyclic Acid Anhydride . It is classified as Skin Corr.[1][2][3][4][5] 1B (Causes severe skin burns) and Resp.[1][2][3] Sens. 1 (May cause allergy or asthma symptoms).[1][2][5]
The Core Threat: In-Situ Hydrolysis Do not treat this merely as a solid irritant. Upon contact with the moisture in your eyes, mucous membranes, or sweat, this compound undergoes rapid hydrolysis. It cleaves to release two acids directly onto your tissue:
-
Acetic Acid (Corrosive penetrant)
-
Malic Acid (Irritant)
This reaction is exothermic, meaning it generates heat while simultaneously acid-burning the tissue. Your PPE strategy must prevent all moisture contact.
The "Dry Chain" PPE Matrix
The following equipment selection is based on the permeation resistance against organic acid anhydrides and their hydrolysis byproducts (Acetic Acid).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Solids) | Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner) | Nitrile provides excellent abrasion resistance for handling solids. Double gloving creates a sacrificial layer against incidental dust. |
| Hand Protection (Solutions) | Butyl Rubber or Silver Shield® | If dissolved in organic solvents or if hydrolysis is possible, Nitrile degrades. Butyl rubber offers >480 min breakthrough time against acetic acid byproducts. |
| Eye & Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. Anhydride dust can bypass side shields, reacting with eye moisture to cause immediate corneal opacity. |
| Respiratory | Fume Hood (Primary) | Mandatory. Do not handle on an open bench. The vapor pressure of the hydrolysis products can trigger respiratory sensitization. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton lab coats can absorb the anhydride, which then hydrolyzes against the skin. Impervious aprons prevent this "acid poultice" effect. |
Visualizing PPE Decision Logic
The following diagram illustrates the decision workflow for selecting the correct PPE based on the state of matter.
Operational Protocol: The "Zero-Moisture" Workflow
To maintain the integrity of the reagent and ensure safety, you must operate under a "Zero-Moisture" protocol.[6]
Step 1: Preparation
-
Environment: Verify Fume Hood airflow is >100 fpm.
-
Decontamination Station: Prepare a beaker of saturated Sodium Bicarbonate (
) solution before opening the chemical bottle. This is your immediate neutralization bath for contaminated spatulas or gloves. -
Glove Check: Inflate nitrile gloves to check for pinholes before donning.
Step 2: Transfer & Weighing
-
Do not use metal spatulas if possible; anhydrides can react with surface oxides on low-grade metals in the presence of humidity. Use porcelain or PTFE-coated tools.
-
Weighing: If the balance is outside the hood, tare the vial inside the hood, add the solid, cap it tightly, and then move to the balance. Never open the container outside the hood.
Step 3: Cleanup[3][7]
-
Immediate Quench: Place all used spatulas and empty vials directly into the Sodium Bicarbonate bath. You will see bubbling (
evolution) as the anhydride hydrolyzes and neutralizes. -
Surface Wipe: Wipe the work area with a dry paper towel first (to remove solid), then a wet paper towel soaked in dilute bicarbonate.
Disposal & Deactivation Strategy
NEVER dispose of (S)-(-)-2-Acetoxysuccinic anhydride directly into the organic waste stream without deactivation. It can react with other waste streams (e.g., alcohols/amines) to pressurize the container.
Deactivation Protocol (Hydrolysis & Neutralization)
-
Dissolution: Dissolve the waste anhydride in a small amount of acetone or ethyl acetate.
-
Hydrolysis: Slowly add water (approx. 10x volume). Caution: Exothermic.
-
Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate until pH = 7.
-
Disposal: The resulting solution contains Sodium Malate and Sodium Acetate, which are non-hazardous and can be disposed of via standard aqueous waste streams (check local EHS regulations).
Visualizing the Disposal Workflow
Emergency Response
-
Skin Contact:
-
Action: Brush off dry powder before applying water.
-
Rinse: Flush with copious water for 15 minutes. The water will initially cause the anhydride to hydrolyze (burn), so high-volume flushing is required to wash away the heat and acid simultaneously.
-
-
Eye Contact:
-
Action: Do not rub.
-
Rinse: Use eyewash station immediately for 15 minutes.[7] Hold eyelids open.
-
Medical: Seek immediate ophthalmological review. Anhydride burns can cause delayed corneal damage.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866455, (S)-(-)-2-Acetoxysuccinic anhydride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acetic Anhydride (Hydrolysis Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Cyclic Anhydrides Hazard Class. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
